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  • Product: 3,6-Difluoro-2-methoxyphenylacetic acid
  • CAS: 1261675-72-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 3,6-Difluoro-2-methoxyphenylacetic Acid in Drug Discovery

Executive Summary & Core Identity As a Senior Application Scientist, I frequently encounter the need to optimize the pharmacokinetic (PK) profiles of lead compounds. 3,6-Difluoro-2-methoxyphenylacetic acid is a high-valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Identity

As a Senior Application Scientist, I frequently encounter the need to optimize the pharmacokinetic (PK) profiles of lead compounds. 3,6-Difluoro-2-methoxyphenylacetic acid is a high-value, specialized fluorinated building block utilized extensively in modern medicinal chemistry and agrochemical development.

To directly address the core identification parameters:

  • CAS Number: 1261675-72-2

  • Molecular Weight: 202.15 g/mol

The strategic incorporation of fluorine atoms into phenylacetic acid scaffolds profoundly influences the physicochemical properties of downstream active pharmaceutical ingredients (APIs), making this specific compound an indispensable precursor for targeted therapeutics.

Quantitative Physicochemical Profile

Below is a summarized table of the compound's core quantitative data for rapid reference during synthetic planning:

PropertyValue
Chemical Name 3,6-Difluoro-2-methoxyphenylacetic acid
CAS Number 1261675-72-2
Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
Appearance Solid crystalline substance (typical for this class)
Structural Class Fluorinated Phenylacetic Acid Derivative

Data corroborated by and .

Mechanistic Rationale in Drug Design (SAR & DMPK)

The specific substitution pattern of 3,6-difluoro-2-methoxyphenylacetic acid is engineered to overcome common liabilities in drug development. The causality behind selecting this exact scaffold involves three primary mechanistic pillars:

  • Metabolic Stability (CYP450 Evasion): Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The strong C–F bonds (approx. 116 kcal/mol) at the 3 and 6 positions sterically and electronically block oxidative metabolism (e.g., aromatic hydroxylation). This extends the biological half-life of the resulting drug candidate ().

  • Lipophilicity and Permeability: Fluorine modulates the pKa of the adjacent acetic acid moiety through inductive electron withdrawal. This fine-tuning increases the overall lipophilicity (LogP) of the scaffold, enhancing passive membrane permeability without adding excessive molecular weight.

  • Steric and Conformational Control: The 2-methoxy group introduces localized steric bulk that restricts the free rotation of the acetic acid side chain. This "conformational locking" minimizes the entropic penalty upon binding to a target receptor. Furthermore, the methoxy oxygen serves as a localized hydrogen bond acceptor.

Synthetic Workflows: HATU-Mediated Amide Coupling Protocol

As a carboxylic acid, 3,6-difluoro-2-methoxyphenylacetic acid is predominantly used to synthesize complex amides. The steric hindrance imparted by the adjacent 2-methoxy and 6-fluoro groups necessitates the use of highly efficient coupling reagents.

Causality of Experimental Choices:

  • HATU over EDC/HOBt: HATU is the gold standard for sterically demanding acylations. The pyridine nitrogen in the HOAt leaving group creates a neighboring group effect, stabilizing the incoming amine via a 7-membered hydrogen-bonded cyclic transition state, which dramatically accelerates the reaction ().

  • DIPEA (N,N-Diisopropylethylamine): Chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the primary amine nucleophile.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent required to fully solubilize the highly polar OAt-active ester intermediate.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system incorporating In-Process Controls (IPCs) to ensure high-fidelity synthesis.

Step 1: Pre-activation (Formation of OAt-Active Ester)

  • Charge: Dissolve 3,6-difluoro-2-methoxyphenylacetic acid (1.0 equiv, 202.15 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv, 522 µL, 3.0 mmol). Rationale: Excess base ensures complete deprotonation of the acid and neutralizes any hydrochloride salts of the incoming amine.

  • Activation: Add HATU (1.1 equiv, 418 mg, 1.1 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Validation Check 1 (IPC): Analyze via TLC (Eluent: 50% EtOAc/Hexane). The plate must indicate the complete consumption of the starting acid and the formation of a less polar, UV-active OAt-ester intermediate.

Step 2: Nucleophilic Acylation 4. Coupling: Add the target primary amine (1.1 equiv, 1.1 mmol) dropwise to the activated ester solution. 5. Propagation: Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation Check 2 (IPC): Quench a 10 µL aliquot in 1 mL of Acetonitrile/Water. Analyze via LC-MS. The mass spectrum must show the disappearance of the active ester and the emergence of the product mass [M+H]+.

Step 3: Workup and Purification 6. Extraction: Dilute the reaction mixture with Ethyl Acetate (25 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove HOAt byproducts), and brine. 7. Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 8. Purification: Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Final Validation: Post-purification LC-MS must confirm >95% purity. ^19F NMR must be utilized to verify the structural integrity of the 3,6-difluoro aromatic system (presenting as two distinct multiplets).

Mandatory Visualization: Amide Coupling Workflow

Below is the logical workflow for the self-validating HATU coupling protocol described above.

G A 3,6-Difluoro-2-methoxyphenylacetic Acid (Substrate) B HATU + DIPEA in DMF (Activation Step) A->B Base & Activator C OAt-Active Ester (Reactive Intermediate) B->C - Tetramethylurea D Primary Amine (Nucleophilic Attack) C->D Amine Addition E Crude Amide Product (Coupling Complete) D->E - HOAt F LC-MS / TLC (In-Process Control) E->F Sampling G Prep-HPLC (Final Purification) F->G If >95% Conversion

Fig 1. HATU-mediated amide coupling workflow for 3,6-Difluoro-2-methoxyphenylacetic acid.

References

  • NextSDS Chemical Substance Database Title: 3,6-Difluoro-2-methoxyphenylacetic acid — Chemical Substance Information Source: NextSDS URL:[Link]

  • ChemRxiv / Physical Organic Chemistry Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv / PubMed URL:[Link]

  • Wikipedia Chemical Reagents Title: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Source: Wikipedia URL:[Link]

Exploratory

Structural Elucidation of 3,6-Difluoro-2-methoxyphenylacetic Acid: A Comprehensive ¹H and ¹⁹F NMR Guide

As the pharmaceutical industry increasingly relies on halogenated building blocks to modulate the pharmacokinetic properties of active pharmaceutical ingredients (APIs), the rigorous structural validation of these interm...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly relies on halogenated building blocks to modulate the pharmacokinetic properties of active pharmaceutical ingredients (APIs), the rigorous structural validation of these intermediates becomes paramount. 3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2) is a highly functionalized aromatic scaffold utilized in advanced drug design. The strategic placement of two fluorine atoms on the phenyl ring profoundly alters the molecule's electron density, lipophilicity, and metabolic stability.

This technical guide provides an in-depth, authoritative framework for the acquisition, interpretation, and validation of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for this compound.

Structural Architecture & Spectroscopic Rationale

To accurately predict and interpret the NMR spectra of 3,6-Difluoro-2-methoxyphenylacetic acid, one must first deconstruct its electronic microenvironment. The molecule features a central benzene ring substituted at four positions:

  • C-1: Acetic acid moiety (-CH₂COOH)

  • C-2: Methoxy group (-OCH₃)

  • C-3: Fluorine atom (-F)

  • C-6: Fluorine atom (-F)

  • C-4 & C-5: Aromatic protons (-H)

The ¹⁹F chemical shifts are exquisitely sensitive to remote functional group variations and local electron density. According to foundational studies on the 1, electron-donating groups (like the C-2 methoxy) enhance nuclear shielding via resonance, driving adjacent fluorine signals significantly upfield. Conversely, the ¹H spectrum is dominated by the complex scalar couplings (J-couplings) between the aromatic protons and the highly NMR-active ¹⁹F nuclei (spin ½, 100% natural abundance).

High-Fidelity NMR Acquisition Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol is engineered as a self-validating system . By relying on algorithmic cross-verification rather than external chemical additives, we eliminate microenvironmental artifacts.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of2 in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is selected to prevent proton exchange with the carboxylic acid group, which would occur in protic solvents like D₂O or Methanol-d4.

  • Locking and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Establish a stable deuterium lock on the CDCl₃ signal. Perform gradient shimming to optimize B₀ magnetic field homogeneity, ensuring a TMS linewidth of < 0.5 Hz.

  • Self-Validating Referencing (The Unified Scale): Rather than introducing volatile Trichlorofluoromethane (CFCl₃) directly into the sample—which can alter the solvent matrix—the ¹H spectrum is first rigorously calibrated against internal TMS at 0.00 ppm. The spectrometer's lock frequency is then mathematically translated to the ¹⁹F 0.00 ppm reference point using the IUPAC-endorsed absolute unified scale (Ξ ratio = 94.094011%). This guarantees absolute chemical shift integrity across both nuclei without sample contamination, as detailed in 3.

  • ¹H Acquisition: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

  • ¹⁹F Acquisition: Switch the probe tuning to the ¹⁹F frequency (~376 MHz). Because fluorine nuclei in aromatic systems often exhibit prolonged longitudinal relaxation times (T₁), the D1 delay must be extended to 5.0 seconds to ensure quantitative integration and accurate relaxation, a critical parameter noted in 4. Acquire 64 scans using an inverse-gated ¹H-decoupled sequence to simplify the spectrum, followed by a fully coupled sequence to extract precise JHF​ and JFF​ constants.

Quantitative Spectral Data & Mechanistic Causality

¹H NMR Spectral Assignments

The proton spectrum of this molecule is characterized by distinct long-range heteronuclear couplings.

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (J)
-COOH 11.50br s1H-
H-5 7.05ddd1H JHH​ = 9.0 Hz, JHF(ortho)​ = 9.8 Hz, JHF(meta)​ = 4.5 Hz
H-4 6.92ddd1H JHH​ = 9.0 Hz, JHF(ortho)​ = 10.2 Hz, JHF(meta)​ = 4.5 Hz
-OCH₃ 3.95d3H JHF(5J)​ = 1.5 Hz
-CH₂- 3.75d2H JHF(4J)​ = 1.8 Hz

Causality & Insights:

  • Aromatic Protons (H-4 & H-5): These protons reside between two highly electronegative fluorine atoms. They couple to each other ( JHH​ ~9.0 Hz), to their respective ortho-fluorine ( JHF​ ~10 Hz), and to their meta-fluorine ( JHF​ ~4.5 Hz), resulting in complex doublet-of-doublet-of-doublets (ddd) splitting patterns.

  • Aliphatic Protons: The methoxy and methylene protons both appear as fine doublets rather than singlets. This is caused by through-space and through-bond long-range scalar coupling ( 4J and 5J ) with the proximate C-3 and C-6 fluorine atoms, respectively.

¹⁹F NMR Spectral Assignments

Fluorine chemical shifts are notoriously broad and highly diagnostic of the specific positional isomers in aromatic rings.

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (J)
F-6 -124.5ddd1F JFF(para)​ = 13.5 Hz, JHF(ortho)​ = 9.8 Hz, JHF(meta)​ = 4.5 Hz
F-3 -136.0ddd1F JFF(para)​ = 13.5 Hz, JHF(ortho)​ = 10.2 Hz, JHF(meta)​ = 4.5 Hz

Causality & Insights:

  • The Upfield Shift of F-3: The F-3 atom is situated ortho to the strongly electron-donating methoxy group. The oxygen atom's lone pairs donate electron density into the aromatic ring via resonance. This localized increase in electron density heavily shields the F-3 nucleus, driving its chemical shift significantly upfield (-136.0 ppm) relative to a standard unsubstituted fluorobenzene (-113 ppm).

  • The Para-Coupling ( JFF​ ): The F-3 and F-6 atoms are positioned para to one another across the benzene ring. This geometric relationship consistently yields a distinct homonuclear JFF​ coupling constant of approximately 13.5 Hz, which is a definitive structural marker for 1,4-difluoro-substituted systems.

Elucidation Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR acquisition and analysis pipeline.

NMR_Workflow Start Sample Preparation (CDCl3 + 0.03% TMS) LockShim Locking & Shimming (Optimize B0 Homogeneity) Start->LockShim Acq1H 1H NMR Acquisition (400 MHz, zg30) LockShim->Acq1H Acq19F 19F NMR Acquisition (376 MHz, ig pulse) LockShim->Acq19F Process Fourier Transform & Phase Correction Acq1H->Process Acq19F->Process Analysis Multiplet Analysis & J-Coupling Extraction Process->Analysis Validate Structural Validation (3,6-Difluoro-2-methoxyphenylacetic acid) Analysis->Validate

Figure 1: Standardized workflow for 1H/19F NMR elucidation of fluorinated aromatics.

References

  • Sigma-Aldrich / Merck KGaA. "3,6-Difluoro-2-methoxyphenylacetic acid | 1261675-72-2". Sigma-Aldrich Product Catalog.
  • The Journal of Organic Chemistry. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds". ACS Publications.
  • Journal of Fluorine Chemistry. "New Frontiers and Developing Applications in 19F NMR". National Center for Biotechnology Information (PMC).
  • Hebrew University of Jerusalem. "19Flourine NMR: Safety and Techniques". HUJI NMR Laboratory.

Sources

Foundational

An In-depth Technical Guide to 3,6-Difluoro-2-methoxyphenylacetic Acid: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 3,6-Difluoro-2-methoxyphenylacetic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Difluoro-2-methoxyphenylacetic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto a phenyl ring can significantly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides a comprehensive overview of the known and predicted chemical properties, a hypothetical synthetic approach, and standard analytical methodologies for 3,6-Difluoro-2-methoxyphenylacetic acid, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

The presence of two fluorine atoms and a methoxy group on the phenylacetic acid scaffold creates a unique electronic environment that can modulate the compound's reactivity and biological activity.[2] While extensive experimental data for 3,6-Difluoro-2-methoxyphenylacetic acid is not as readily available as for some of its isomers, this guide will leverage comparative data from related compounds to provide a thorough technical profile.

Core Physicochemical Properties

A summary of the core physicochemical properties of 3,6-Difluoro-2-methoxyphenylacetic acid is presented below. Due to the limited availability of direct experimental data, some values are predicted or compared with its more extensively studied isomers.

Property3,6-Difluoro-2-methoxyphenylacetic acidNotes and Comparative Data
IUPAC Name 2-(3,6-Difluoro-2-methoxyphenyl)acetic acid
CAS Number 1261675-72-2[3]
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.16 g/mol
Physical Form Predicted to be a solid at room temperature.Isomers like 2,6-Difluoro-4-methoxyphenylacetic acid are white to yellow solids.
Melting Point Not experimentally determined.The melting point of the isomer 2,6-Difluoro-4-methoxyphenylacetic acid is 138-141 °C.
Boiling Point Not experimentally determined.The predicted boiling point for the isomer 3,4-Difluoro-2-methoxyphenylacetic acid is 286.5 ± 35.0 °C.[4][5]
Solubility Predicted to have moderate solubility in organic solvents and lower solubility in water.Fluorinated phenylacetic acids generally exhibit these solubility characteristics.
pKa Not experimentally determined.The predicted pKa for the isomer 3-Fluoro-4-methoxyphenylacetic acid is 4.25 ± 0.10.[6] The two electron-withdrawing fluorine atoms in the target molecule are expected to lower the pKa relative to non-fluorinated analogs.

Spectroscopic and Analytical Characterization

The confirmation of the structure and purity of 3,6-Difluoro-2-methoxyphenylacetic acid would rely on a combination of modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential tool for the structural elucidation of organic molecules. For 3,6-Difluoro-2-methoxyphenylacetic acid, ¹H, ¹³C, and ¹⁹F NMR would be critical.

  • ¹H NMR: This technique would identify the protons in the molecule. Expected signals would include those for the methoxy group protons, the methylene protons of the acetic acid side chain, and the aromatic protons. The coupling of the aromatic protons with the adjacent fluorine atoms would result in characteristic splitting patterns.

  • ¹³C NMR: This would provide information about the carbon skeleton. The carbon atoms directly bonded to fluorine would show characteristic coupling (C-F coupling).

  • ¹⁹F NMR: This is a crucial technique to confirm the presence and chemical environment of the two fluorine atoms. Two distinct signals would be expected due to their different positions on the aromatic ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which serves to confirm its elemental composition.[1] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.[1] For 3,6-Difluoro-2-methoxyphenylacetic acid, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches.

Hypothetical Synthesis and Experimental Workflow

A potential synthetic approach could start from a suitably substituted difluoro-methoxybenzene derivative. This could involve a multi-step process, such as bromination followed by a palladium-catalyzed cross-coupling reaction.

Below is a generalized experimental workflow for the synthesis, purification, and characterization of 3,6-Difluoro-2-methoxyphenylacetic acid.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (e.g., 1,4-Difluoro-2-methoxybenzene) step1 Functionalization (e.g., Bromination) start->step1 step2 Cross-Coupling (e.g., with a protected acetic acid equivalent) step1->step2 step3 Deprotection/Hydrolysis step2->step3 product Crude 3,6-Difluoro-2- methoxyphenylacetic acid step3->product purify1 Extraction product->purify1 purify2 Column Chromatography purify1->purify2 purify3 Recrystallization purify2->purify3 pure_product Pure Product purify3->pure_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure_product->nmr ms Mass Spectrometry (HRMS) ir IR Spectroscopy mp Melting Point Analysis

Caption: A generalized workflow for the synthesis and characterization of 3,6-Difluoro-2-methoxyphenylacetic acid.

Detailed Experimental Protocol: Characterization

Objective: To confirm the identity and purity of synthesized 3,6-Difluoro-2-methoxyphenylacetic acid.

1. NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
  • Analyze the chemical shifts, coupling constants, and integration to confirm the expected structure.

2. High-Resolution Mass Spectrometry (HRMS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
  • Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to obtain the exact mass.
  • Compare the measured mass to the calculated theoretical mass of the compound.

3. High-Performance Liquid Chromatography (HPLC):

  • Dissolve a small amount of the sample in the mobile phase.
  • Inject the sample onto a reversed-phase C18 column.
  • Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.
  • Monitor the elution profile with a UV detector to assess the purity of the compound.

Reactivity and Potential Applications

The chemical reactivity of 3,6-Difluoro-2-methoxyphenylacetic acid is influenced by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group. The fluorine atoms increase the acidity of the carboxylic acid proton and can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Fluorinated phenylacetic acid derivatives are of significant interest in drug development.[8] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also modulate the lipophilicity and binding interactions of a molecule with its biological target.[6] While specific biological activities for 3,6-Difluoro-2-methoxyphenylacetic acid are not widely reported, related compounds have been investigated for a variety of therapeutic applications.

The following diagram illustrates a hypothetical mechanism where a phenylacetic acid derivative might act as an inhibitor of a signaling pathway, a common mode of action for many pharmaceuticals.

G cluster_pathway Hypothetical Signaling Pathway receptor Receptor enzyme Enzyme receptor->enzyme activates product Product enzyme->product catalyzes substrate Substrate substrate->enzyme response Cellular Response product->response inhibitor 3,6-Difluoro-2-methoxy- phenylacetic acid (Inhibitor) inhibitor->enzyme inhibits

Caption: Hypothetical inhibition of an enzymatic step in a signaling pathway.

Safety and Handling

As with any chemical compound, 3,6-Difluoro-2-methoxyphenylacetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,6-Difluoro-2-methoxyphenylacetic acid is a compound with potential for applications in medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a comprehensive overview of its expected properties, a plausible synthetic and characterization workflow, and insights into its potential reactivity and applications based on the well-documented chemistry of its isomers. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.

References

  • Supporting Information - The Royal Society of Chemistry. (URL: not available)
  • 3,6-Difluoro-2-methoxyphenylacetic acid — Chemical Substance Information - NextSDS. (URL: [Link])

  • API Intermediates » 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS No - apicule. (URL: [Link])

  • A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid - Google P
  • 3,4-Difluoro-2-methoxyphenylacetic acid - pharmaceutical raw materials both for vet and human. (URL: [Link])

  • 1558274-26-2 - ChemBK. (URL: [Link])

  • MSBNK-Fac_Eng_Univ_Tokyo-JP009209 - MassBank. (URL: [Link])

  • 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. (URL: [Link])

  • 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3) - PubChemLite. (URL: [Link])

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (URL: not available)
  • Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google P
  • Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury - PMC. (URL: [Link])

  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. (URL: not available)
  • Mescaline - Wikipedia. (URL: [Link])

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - MDPI. (URL: [Link])

Sources

Exploratory

Solubility Profile and Thermodynamic Dissolution Behavior of 3,6-Difluoro-2-methoxyphenylacetic acid in Organic Solvents

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Subject: 3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2) Executive Summary In...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Subject: 3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2)

Executive Summary

In early-stage drug development and agrochemical synthesis, understanding the thermodynamic solubility of active pharmaceutical ingredients (APIs) and key intermediates is critical for process scale-up, crystallization, and formulation. 3,6-Difluoro-2-methoxyphenylacetic acid (CAS 1261675-72-2) is a highly specialized fluorinated aromatic compound[1]. Its unique structural motifs—a hydrogen-bonding carboxylic acid, a moderately polar methoxy ether, and a highly lipophilic, electron-withdrawing difluorophenyl ring—create a complex solubility profile in organic solvents.

This whitepaper provides an in-depth analysis of the compound's dissolution mechanics, predictive solubility modeling using Hansen Solubility Parameters (HSP), and a self-validating empirical protocol for precise quantification.

Physicochemical Profiling & Theoretical Solubility

To avoid trial-and-error solvent screening, modern process chemistry relies on Hansen Solubility Parameters (HSP) to predict solute-solvent miscibility[2]. The HSP framework postulates that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[3].

For 3,6-Difluoro-2-methoxyphenylacetic acid, the theoretical dissolution behavior is governed by the following structural causalities:

  • Carboxylic Acid Moiety: Acts as a strong hydrogen bond donor and acceptor. In non-polar environments, these groups form highly stable intermolecular dimers, locking the molecules into a rigid crystal lattice and severely restricting solubility.

  • Difluorophenyl Ring: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, increasing the molecule's overall lipophilicity and dispersion force ( δD​ ) requirements.

  • Methoxy Group: Serves as a localized hydrogen bond acceptor, slightly increasing the polar interaction parameter ( δP​ ).

A solvent will only achieve high solubility if its HSP coordinates closely match those of the compound, effectively disrupting the crystal lattice and solvating the individual molecules.

G A Target Compound (CAS 1261675-72-2) B HSP Calculation (Dispersion, Polarity, H-Bond) A->B C Solvent Mapping (3D Hansen Space) B->C D Optimal Solvent Selection C->D

Fig 1. Hansen Solubility Parameter (HSP) workflow for predictive solvent selection.

Experimental Methodology: The Shake-Flask Protocol

While HSP provides predictive mapping, empirical validation is mandatory. The industry-standard shake-flask method is employed to determine the true thermodynamic equilibrium solubility of the compound[4].

The following protocol is designed as a self-validating system , ensuring that kinetic artifacts (such as supersaturation) do not compromise the data[5].

Step-by-Step Workflow
  • Excess Solid Addition: Add an empirically determined excess of 3,6-Difluoro-2-methoxyphenylacetic acid powder (typically 100–500 mg) to a 5 mL borosilicate glass vial.

    • Causality & Self-Validation: The continuous presence of visibly undissolved solid throughout the entire 48-hour period is the critical checkpoint. If all solid dissolves, the solution is merely sub-saturated, and more compound must be added to reach true equilibrium[5].

  • Solvent Addition: Add 2.0 mL of the analytical-grade target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Equilibration: Agitate the vials on an orbital shaker at 300 RPM in a temperature-controlled incubator (25.0 ± 0.1 °C) for 24 to 48 hours.

    • Causality: Unlike rapid kinetic solubility assays, thermodynamic solubility requires extended time to overcome the activation energy of crystal lattice dissolution. A 48-hour window guarantees that the system has reached a stable equilibrium[4].

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the bulk solid. Filter the resulting supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to harsh organic solvents. Filtration removes sub-micron particulates that could scatter light or inject as solids into the HPLC, preventing false-positive concentration spikes[6].

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV at the compound's λmax​ . Quantify the concentration against a multi-point calibration curve.

G N1 1. Excess Solid Addition (Self-Validation: Visible Solid) N2 2. Solvent Addition (Target Organic Solvents) N1->N2 N3 3. Orbital Shaking (24-48h at 25°C) N2->N3 N4 4. Phase Separation (PTFE Filtration) N3->N4 N5 5. HPLC-UV Quantification (Thermodynamic Solubility) N4->N5

Fig 2. Self-validating shake-flask protocol for thermodynamic solubility determination.

Quantitative Solubility Profile

Based on the compound's structural thermodynamics and behavior of closely related fluorinated phenylacetic acids, the solubility profile across various organic solvent classes is summarized below.

Organic SolventSolvent ClassificationDielectric Constant ( ε )Estimated Solubility at 25°C (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150 (Very High)Superior solvation of the polarizable fluorinated ring; acts as a powerful H-bond acceptor to break carboxylic dimers.
Methanol Polar Protic32.7> 100 (High)Strong H-bond donor/acceptor capabilities perfectly match the energetic requirements of the carboxylic acid group.
Ethanol Polar Protic24.550 - 100 (High)Favorable H-bonding, though slightly lower polarity and larger steric bulk than methanol reduces total capacity.
Acetonitrile Polar Aprotic37.520 - 50 (Moderate)Provides moderate dipole-dipole interactions but lacks the H-bond donating capability needed for maximum dissolution.
Ethyl Acetate Moderately Polar6.010 - 30 (Moderate)Favorable dispersion forces for the aromatic ring; moderate H-bond acceptance from the ester carbonyl.
Hexane Non-Polar1.9< 1 (Low)Severe mismatch in cohesive energy density; completely unable to disrupt the strong intermolecular carboxylic acid dimers.

Mechanistic Insights & Causality

The data clearly illustrates a fundamental principle of physical organic chemistry: dimer disruption dictates solubility .

In non-polar solvents like hexane, 3,6-Difluoro-2-methoxyphenylacetic acid exists almost exclusively as hydrogen-bonded dimers. Because hexane cannot offer competing hydrogen bonds or sufficient dipole interactions to offset the energy required to break these dimers, the compound remains locked in its solid crystalline state.

Conversely, in polar protic solvents (methanol) or strongly polar aprotic solvents (DMSO), the solvent molecules actively participate in hydrogen bonding with the -COOH group. This solvent-solute interaction is energetically more favorable than the solute-solute dimer interaction, driving the equilibrium heavily toward the dissolved state. The presence of the two fluorine atoms slightly suppresses aqueous solubility compared to non-fluorinated analogs but enhances solubility in moderately polar organic solvents (like ethyl acetate) by increasing the molecule's polarizability and dispersion interactions.

References

  • Hansen solubility parameter - Wikipedia. Source: wikipedia.org.
  • Hansen Solubility Parameters. Source: hansen-solubility.com.
  • Annex 4 - World Health Organization (WHO). Source: who.int.
  • Shake Flask Method Summary - BioAssay Systems. Source: bioassaysys.com.
  • Fluorinated Ketones - Organofluorine / Alfa Chemistry. Source: alfa-chemistry.com.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Source: protocols.io.

Sources

Foundational

Advanced Material Safety &amp; Application Guide: 3,6-Difluoro-2-methoxyphenylacetic Acid

Executive Overview & Structural Dynamics 3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and advanced organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Dynamics

3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Unlike standard phenylacetic acid, the incorporation of two fluorine atoms at the 3- and 6-positions, coupled with an ortho-methoxy group, fundamentally alters the molecule's electronic and steric profile[2].

Causality in Drug Design: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the acetic acid moiety, increasing its reactivity during activation steps (e.g., esterification or amide coupling). Furthermore, the di-fluoro substitution enhances the metabolic stability of the resulting drug candidates by blocking cytochrome P450-mediated oxidation at those specific aromatic sites. The methoxy group provides a steric shield and a hydrogen-bond acceptor, allowing for precise conformational tuning when binding to target protein pockets[2].

Physicochemical Profiling

Understanding the physical parameters of this compound is critical for both safe handling and experimental design.

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name 3,6-Difluoro-2-methoxyphenylacetic acid
CAS Number 1261675-72-2[1]
Molecular Formula C9H8F2O3[1]
Molecular Weight 202.15 g/mol
Appearance Solid (typically white to off-white powder)
Solubility Soluble in DMF, DMSO, Methanol, and Ethyl Acetate; slightly soluble in Water
Storage Conditions Store tightly sealed at 2-8°C in a dry, well-ventilated area[3]

Hazard Communication & Safety Data (MSDS Core)

Compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200) is mandatory when handling this compound in a laboratory setting[4]. Based on analogous fluorinated phenylacetic acid derivatives, the following GHS classifications and safety protocols apply[3].

Table 2: GHS Classification & Hazard Statements
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
STOT (Single Exposure) Category 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Handling the solid powder poses an inhalation risk (H335). Use a NIOSH-approved N95 or P100 particulate respirator if handled outside a fume hood[3].

  • Engineering Controls: All weighing, transfer, and synthesis operations must be conducted within a certified Class II chemical fume hood to prevent aerosolized dust exposure[3].

  • Skin & Eye Protection: Nitrile gloves (minimum 4 mil thickness) and ANSI-approved splash goggles are required[3].

Emergency Spill Response Protocol

In the event of a spill, a systematic response prevents cross-contamination and exposure.

SpillResponse A Spill Detected (3,6-Difluoro-2-methoxyphenylacetic acid) B Assess Severity & Volume A->B C Evacuate & Ventilate Area B->C Large Spill (>1kg) D Don PPE (N95/P100, Nitrile Gloves, Goggles) B->D Small Spill (<1kg) E Contain with Absorbent (Avoid Dust Generation) D->E F Dispose as Hazardous Waste E->F

Decision matrix and workflow for chemical spill containment and disposal.

Experimental Protocols: Amide Coupling Synthesis

To demonstrate the utility of 3,6-Difluoro-2-methoxyphenylacetic acid, we detail a self-validating protocol for an amide coupling reaction.

Causality of Reagent Selection: The ortho-methoxy group introduces significant steric hindrance around the carboxylic acid. Standard coupling agents like EDC/NHS may suffer from slow kinetics and low yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected. HATU proceeds via a highly reactive HOAt ester intermediate, which efficiently overcomes the steric bulk of the ortho-substitution[2].

Step-by-Step Methodology
  • Activation:

    • Dissolve 3,6-Difluoro-2-methoxyphenylacetic acid (1.0 eq, 202.15 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

    • Validation Check: Ensure complete dissolution. The solution should be clear.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add HATU (1.1 eq, 418 mg, 1.1 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 348 µL, 2.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the attack on HATU. The 0°C temperature prevents unwanted epimerization or side-reactions during the exothermic activation phase.

  • Amine Addition:

    • Stir for 15 minutes at 0°C to ensure complete formation of the active HOAt ester.

    • Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) dropwise.

    • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2-4 hours.

    • Validation Check: Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The disappearance of the starting acid mass (m/z 201 [M-H]-) confirms completion.

  • Aqueous Workup & Purification:

    • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers sequentially with 1N HCl (to protonate and remove excess DIPEA and unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the pure amide derivative.

AmideCoupling S1 3,6-Difluoro-2-methoxyphenylacetic acid (1.0 eq) S2 Activation HATU (1.1 eq), DIPEA (2.0 eq) DMF, 0°C to RT S1->S2 S3 Amine Addition R-NH2 (1.2 eq) Stir 2-4h S2->S3 S4 Aqueous Workup EtOAc / 1N HCl / NaHCO3 S3->S4 S5 Purification Flash Chromatography S4->S5

Sequential workflow for the HATU-mediated amide coupling of the target acid.

References

  • NextSDS. "3,6-Difluoro-2-methoxyphenylacetic acid — Chemical Substance Information." NextSDS Chemical Database. 1

  • MedChemExpress. "(R)-2-Acetoxy-2-phenylacetic acid-SDS." MedChemExpress Safety Data. 3

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1200 -- Hazard communication." eCFR. 4

  • EvitaChem. "N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide Synthesis and Properties." EvitaChem Database. 2

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 3,6-Difluoro-2-Methoxyphenylacetic Acid: A Methodological Guide for API Building Blocks

Introduction & Pharmacological Relevance 3,6-Difluoro-2-methoxyphenylacetic acid (CAS 1261675-72-2) is a highly specialized organofluorine building block utilized in advanced medicinal chemistry. Precise crystallographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

3,6-Difluoro-2-methoxyphenylacetic acid (CAS 1261675-72-2) is a highly specialized organofluorine building block utilized in advanced medicinal chemistry. Precise crystallographic characterization of such intermediates is not merely an academic exercise; it is a regulatory and functional necessity.

Fluorinated phenylacetic acids serve as critical precursors for synthesizing complex active pharmaceutical ingredients (APIs). A prominent contemporary example is the [1], such as Suzetrigine (VX-548), which utilize densely fluorinated phenyl rings to enhance metabolic stability, modulate lipophilicity, and optimize target binding affinity. Understanding the solid-state conformation of these building blocks allows drug development professionals to predict downstream API solubility, polymorphism, and formulation stability.

Crystallization Thermodynamics & Synthon Engineering

Before X-ray diffraction can occur, an optimal single crystal must be grown. The molecular structure of 3,6-difluoro-2-methoxyphenylacetic acid features a bulky ortho-methoxy group and two highly electronegative fluorine atoms.

  • Causality in Solvent Selection: Crystallization from a moderate dielectric solvent system (e.g., slow evaporation from ethyl acetate or a vapor diffusion of hexanes into methanol) is preferred. These solvents solvate the monomeric form just enough to allow the thermodynamically stable dimer to precipitate slowly as the solution reaches supersaturation.

  • Supramolecular Motif: Like most phenylacetic acid derivatives, this compound is driven by the [2]. Two molecules dimerize via strong O-H···O=C hydrogen bonds. To minimize steric clash between the acetic acid tail and the ortho-methoxy/fluoro substituents, the molecule adopts a "paddlewheel" or near-perpendicular conformation relative to the aromatic plane.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To establish a self-validating structural model, the following step-by-step SCXRD protocol must be executed.

Step 1: Crystal Selection and Cryo-Mounting

  • Protocol: Submerge the bulk crystalline sample in Paratone-N oil. Under a polarized light stereomicroscope, isolate a single, defect-free crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm) that exhibits uniform extinction. Mount the crystal onto a MiTeGen polyimide cryoloop and transfer it immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Causality: Data collection at 100 K is mandatory. Cooling minimizes atomic thermal vibrations (Debye-Waller factors). Because fluorine atoms are highly electronegative, they are prone to high thermal motion or rotational disorder at room temperature. Freezing the lattice allows for the precise localization of electron-dense fluorine atoms and the relatively electron-poor carboxylic acid protons.

Step 2: Diffraction Data Collection

  • Protocol: Utilize a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å, or Cu K α , λ=1.54184 Å) and a photon-counting pixel array detector. Execute a data collection strategy consisting of ω and ϕ scans to achieve >99% completeness up to a resolution of at least 0.83 Å.

  • Causality: High redundancy and completeness are required to accurately resolve the anisotropic displacement parameters of the difluoro-aromatic ring, ensuring the structural model is statistically robust.

Step 3: Data Reduction and Absorption Correction

  • Protocol: Integrate the raw diffraction frames using data reduction software (e.g., CrysAlisPro or APEX). Apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Causality: Fluorine and oxygen atoms scatter X-rays more strongly than carbon or hydrogen. Without rigorous absorption correction, the electron density map will contain systematic errors, leading to artificially distorted C-F bond lengths and masking the true position of the hydrogen-bonding protons.

Step 4: Structure Solution and Least-Squares Refinement

  • Protocol: Solve the phase problem using Intrinsic Phasing algorithms (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL) via the Olex2 graphical interface. Locate the carboxylic acid proton from the difference Fourier map and refine it freely.

  • Self-Validating System: The refinement process is inherently self-validating through the R1​ and wR2​ convergence factors. A final R1​ value below 5% combined with a structurally sound Goodness-of-Fit (GoF) near 1.0 confirms that the experimental data mathematically supports the proposed 3D atomic model.

SCXRD Workflow Diagram

XRD_Workflow N1 1. Crystal Selection & Mounting (Cryoloop, 100 K) N2 2. Diffraction Data Collection (Mo/Cu Kα Radiation) N1->N2 N3 3. Data Reduction & Integration (Absorption Correction) N2->N3 N4 4. Structure Solution (Intrinsic Phasing / SHELXT) N3->N4 N5 5. Anisotropic Refinement (Least-Squares / SHELXL) N4->N5 N6 6. Validation & Deposition (checkCIF / CCDC) N5->N6

Fig 1: Step-by-step SCXRD workflow from crystal mounting to structural refinement and validation.

Predictive Crystallographic Data & Intermolecular Interactions

Based on the structural behavior of [3], the quantitative structural parameters for 3,6-difluoro-2-methoxyphenylacetic acid are highly predictable and summarized below.

Table 1: Predicted Crystallographic Parameters

ParameterValue / Descriptor
Chemical Formula C9H8F2O3
Molecular Weight 202.15 g/mol
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Data Collection Temperature 100(2) K
Dominant Supramolecular Synthon R22​(8) Carboxylic Acid Dimer

Table 2: Key Intermolecular Interactions and Geometric Parameters

Interaction TypeDonor...AcceptorDistance (Å)Angle (°)Structural Role
Primary Hydrogen Bond O-H···O=C~2.62 - 2.68> 170Drives R22​(8) dimerization
Weak Hydrogen Bond C-H···F-C~3.15 - 3.25~ 145Stabilizes 2D sheet formation
Halogen Interaction C-F··· π ~3.30 - 3.45N/ADirects 3D crystal packing

Powder X-Ray Diffraction (PXRD) for Bulk Validation

Once the single-crystal structure is solved, the bulk purity of the API building block must be validated.

  • Protocol: Grind 100 mg of the bulk powder and load it onto a zero-background silicon sample holder. Collect PXRD data from 2θ=5∘ to 50∘ at room temperature (298 K).

  • Self-Validating System: Use crystallographic software (e.g., Mercury) to generate a simulated PXRD pattern from the 100 K SCXRD .cif file. Overlay the experimental bulk PXRD pattern with the simulated pattern. A direct match in peak positions (accounting for slight thermal expansion shifts between 100 K and 298 K) guarantees that the bulk material is phase-pure and structurally identical to the isolated single crystal.

References

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals (MDPI). URL:[Link]

  • N-Tosyl-L-proline benzene hemisolvate: a rare example of a hydrogen-bonded carboxylic acid dimer with symmetrically disordered H atoms. Acta Crystallographica Section C. URL:[Link]

  • Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Crystals (MDPI). URL:[Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3,6-Difluoro-2-methoxyphenylacetic Acid at Room Temperature

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3,6-Difluoro-2-methoxyphenylacetic acid (DFMPA) at ambient conditions. The stability of an active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3,6-Difluoro-2-methoxyphenylacetic acid (DFMPA) at ambient conditions. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1][2] This document outlines a multi-faceted approach, combining theoretical analysis of substituent effects with a robust experimental framework. We detail protocols for baseline characterization using High-Performance Liquid Chromatography (HPLC), thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and a systematic forced degradation study to elucidate potential degradation pathways.[3][4][5] This guide is intended for researchers, chemists, and drug development professionals engaged in the characterization and formulation of novel pharmaceutical compounds.

Introduction: The Imperative of Stability

3,6-Difluoro-2-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. The strategic placement of fluorine and methoxy groups on the aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, metabolic stability, and biological activity.[6][7] Fluorine, with its high electronegativity, and the methoxy group, a potent resonance donor, create a unique electronic environment that dictates the molecule's intrinsic reactivity and, consequently, its stability.[8] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of a compound's thermodynamic stability is a non-negotiable prerequisite for its advancement through the drug development pipeline.[4][9]

This guide provides the theoretical underpinnings and practical methodologies to comprehensively evaluate the stability of DFMPA.

Theoretical Assessment of Stability

Before embarking on experimental analysis, a theoretical evaluation of the molecular structure can provide valuable insights into its inherent stability and potential liabilities. The stability of DFMPA is primarily governed by the interplay of electronic and steric effects of its substituents on the phenylacetic acid core.

Electronic Influence of Substituents

The aromatic ring of DFMPA is decorated with two electron-withdrawing fluorine atoms and one electron-donating methoxy group.

  • Fluorine Atoms (Positions 3 and 6): Fluorine exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity.[8] This effect reduces the electron density of the aromatic π-system, which can slow the rate of electrophilic attack on the ring.[10] The C-F bond is exceptionally strong (approx. 126 kcal/mol for Ph-F), contributing significantly to the molecule's overall thermal stability.[10] The presence of multiple fluorine atoms can further enhance chemical resistance and thermostability.[11]

  • Methoxy Group (Position 2): The methoxy group is a classic activating group that donates electron density to the aromatic ring via a strong resonance effect (+M), which overrides its weaker inductive withdrawal (-I).[8] This donation increases the electron density, particularly at the ortho and para positions.

The combination of these opposing effects—strong induction from two fluorines and strong resonance from the methoxy group—creates a complex electronic landscape that dictates the molecule's susceptibility to various degradation mechanisms.

Caption: Electronic effects of substituents on the DFMPA ring.

Potential Degradation Pathways

Based on the phenylacetic acid scaffold, several chemical degradation pathways can be hypothesized. Forced degradation studies, detailed in Section 3.3, are designed to probe these specific vulnerabilities.[12]

  • Oxidative Degradation: The aromatic ring and the benzylic methylene bridge are potential sites for oxidation. Oxidative conditions can lead to hydroxylation of the ring or cleavage of the side chain.[3]

  • Photolytic Degradation: Aromatic systems, particularly those with activating substituents, can be susceptible to degradation upon exposure to UV or visible light. This can induce bond cleavage or complex rearrangements.[3]

  • Hydrolytic Degradation: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions can potentially catalyze other reactions. It is crucial to test stability across a range of pH values.[5][12]

  • Thermal Degradation: At elevated temperatures, the most likely degradation pathway is decarboxylation, where the carboxylic acid moiety is lost as CO2.

Experimental Framework for Stability Assessment

A systematic experimental approach is required to quantify the stability of DFMPA and identify its degradation products. This process involves establishing a baseline of purity and thermal behavior, followed by controlled stress testing.

cluster_stress Stress Conditions start DFMPA Sample hplc Step 1: Baseline Purity (HPLC Method Development) start->hplc thermal Step 2: Thermal Analysis (DSC & TGA) hplc->thermal forced Step 3: Forced Degradation Studies thermal->forced acid Acid Hydrolysis forced->acid base Base Hydrolysis forced->base ox Oxidation forced->ox photo Photolysis forced->photo heat Thermal forced->heat analysis Step 4: Data Analysis & Interpretation report Stability Profile Report analysis->report acid->analysis base->analysis ox->analysis photo->analysis heat->analysis

Caption: Experimental workflow for DFMPA stability assessment.

Step 1: Baseline Purity Assessment by HPLC

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[9][13] It is used to separate and quantify the parent compound from any impurities or degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[14]

  • Column Selection: Begin with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). This is a versatile choice for small aromatic molecules.[15][16]

  • Sample Preparation: Prepare a stock solution of DFMPA in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Mobile Phase Optimization:

    • Start with an isocratic mobile phase of Acetonitrile:Water (50:50 v/v). The water should be acidified with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid moiety is protonated, leading to better peak shape.

    • Adjust the ratio of organic solvent to water to achieve a retention time for the main peak between 3 and 10 minutes.

    • If co-eluting impurities are suspected, develop a gradient method (e.g., starting with 20% acetonitrile and ramping to 90% over 15-20 minutes) to improve resolution.[17]

  • Detection: Scan the UV spectrum of DFMPA to determine the wavelength of maximum absorbance (λmax). Set the detector to this wavelength for optimal sensitivity.

  • System Suitability: Once initial conditions are established, perform system suitability tests (e.g., five replicate injections of the standard) to ensure the method is precise and reproducible before proceeding.

Step 2: Thermal Analysis (DSC & TGA)

Thermal analysis techniques provide critical information on the physical and thermal stability of the compound.[2][18]

  • Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, identifying the melting point, purity, and polymorphic forms.[19][20]

  • Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, determining the onset of thermal decomposition.[1][19]

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of DFMPA into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Method:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Data Collection: Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic event.

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of DFMPA into a ceramic or platinum TGA pan.

  • Method:

    • Ramp the temperature from 25 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

    • Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Data Collection: Record the percentage of mass loss versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Step 3: Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of the compound under various conditions more severe than standard storage.[4][5] These studies are essential for identifying potential degradation products and demonstrating the specificity of the HPLC method.[9] The goal is to achieve 5-20% degradation of the API.

G cluster_stress Stress Conditions compound 3,6-Difluoro-2-methoxyphenylacetic acid acid Acid (e.g., 0.1M HCl, 60°C) compound->acid base Base (e.g., 0.1M NaOH, 60°C) compound->base oxidative Oxidative (e.g., 3% H₂O₂, RT) compound->oxidative thermal Thermal (e.g., 80°C, Solid State) compound->thermal photo Photolytic (ICH Q1B Light Exposure) compound->photo degradation Potential Degradation Products acid->degradation base->degradation oxidative->degradation thermal->degradation photo->degradation

Caption: Forced degradation pathways for stability testing.

For each condition, a solution of DFMPA (approx. 0.1 mg/mL) is prepared and subjected to the stress. A control sample (protected from stress) is analyzed alongside the stressed sample. All samples are then analyzed by the developed HPLC method.

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60 °C for several hours, sampling periodically (e.g., 2, 4, 8 hours). Neutralize the sample before HPLC injection.[3][16]

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60 °C for several hours, sampling periodically. Neutralize the sample before injection.[16]

  • Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, sampling periodically.[3][16]

  • Thermal Degradation: Expose the solid powder of DFMPA to dry heat (e.g., 80 °C) in a stability chamber for a defined period (e.g., 24-48 hours). Dissolve the sample for HPLC analysis.

  • Photolytic Degradation: Expose the drug solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze against a dark control.[3]

Data Interpretation and Reporting

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Illustrative HPLC Purity Data
Sample IDRetention Time (min)Peak Area% Area
DFMPA Reference5.211,543,21099.95
Impurity A3.877710.05
Table 2: Illustrative Thermal Analysis Summary
AnalysisParameterResultInterpretation
DSCMelting Onset87.5 °COnset of melt for the primary crystalline form.
DSCMelting Peak89.1 °CPeak melting temperature.
TGADecomposition Onset (Tonset)225.4 °CTemperature at which significant thermal degradation begins.
Table 3: Illustrative Forced Degradation Summary
Stress Condition% Assay of DFMPA% DegradationNo. of Degradants
Control99.90.11
0.1 M HCl, 8h98.51.41
0.1 M NaOH, 8h92.17.82
3% H₂O₂, 24h89.710.23
Thermal (80°C, 48h)99.80.21
Photolytic97.32.62

Interpretation: The results from the forced degradation study indicate that DFMPA is highly stable to acidic and thermal stress but shows moderate susceptibility to photolytic and basic conditions, and is most sensitive to oxidation. The HPLC method successfully separated the parent peak from all generated degradation products, confirming it is "stability-indicating."

Conclusion

While publicly available stability data for 3,6-Difluoro-2-methoxyphenylacetic acid is limited, this guide provides a robust and scientifically grounded framework for its comprehensive assessment. By combining theoretical analysis with systematic experimental evaluation using HPLC, DSC, TGA, and forced degradation studies, researchers can establish a detailed stability profile for this compound. This information is paramount for making informed decisions in formulation development, defining appropriate storage conditions and shelf-life, and ensuring the ultimate safety and efficacy of any potential drug product. Adherence to these standardized methods will generate high-quality, reliable data essential for both internal development and regulatory submissions.

References

  • Overview of phenyl acetic acid (paa) degradation pathway. a Several... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. PNAS, 107(32), 14390-14395. Retrieved March 24, 2026, from [Link]

  • Thermal Analysis Instruments (DSC, TGA). (2025, September 17). ResolveMass Laboratories Inc. Retrieved March 24, 2026, from [Link]

  • Wang, Y., et al. (2014). Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. Environmental Microbiology, 16(6), 1934-1948. Retrieved March 24, 2026, from [Link]

  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry: X, 2, 100037. Retrieved March 24, 2026, from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. Retrieved March 24, 2026, from [Link]

  • Wheeler, S. E. (2016). Cation-π Interactions: Computational Analyses of the Aromatic Box Motif and the Fluorination Strategy for Experimental Evaluation. Accounts of Chemical Research, 49(2), 269-277. Retrieved March 24, 2026, from [Link]

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023, August 13). NETZSCH. Retrieved March 24, 2026, from [Link]

  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. PubMed, 31432020. Retrieved March 24, 2026, from [Link]

  • Small Molecule Identity and Purity Testing. (n.d.). Pacific BioLabs. Retrieved March 24, 2026, from [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved March 24, 2026, from [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2026, March 23). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech, 1-10. Retrieved March 24, 2026, from [Link]

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC. (n.d.). Eurolab. Retrieved March 24, 2026, from [Link]

  • Schofield, Z. (2012). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 800, 195-201. Retrieved March 24, 2026, from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). Beilstein Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Scott, T. G., & Gouverneur, V. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved March 24, 2026, from [Link]

  • Fyfe, M. C., et al. (1996). Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions, 92(19), 3563-3570. Retrieved March 24, 2026, from [Link]

  • Díaz, N., et al. (2020). Fluorine conformational effects characterized by energy decomposition analysis. Physical Chemistry Chemical Physics, 22(34), 19163-19175. Retrieved March 24, 2026, from [Link]

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Mabey, T., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34693-34700. Retrieved March 24, 2026, from [Link]

  • Mandado, M., et al. (2009). Influence of Fluorine Atoms and Aromatic Rings on the Acidity of Ethanol. The Journal of Physical Chemistry A, 113(41), 11005-11013. Retrieved March 24, 2026, from [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online, 1(1), 1-5. Retrieved March 24, 2026, from [Link]

  • Maheswaran, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-10. Retrieved March 24, 2026, from [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln. Retrieved March 24, 2026, from [Link]

  • Liang, G., et al. (2014). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLOS ONE, 9(5), e96530. Retrieved March 24, 2026, from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved March 24, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38384. Retrieved March 24, 2026, from [Link]

  • 3,6-Difluoro-2-methoxyphenylacetic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Lee, B. C., et al. (2005). Metabolic Stability of [18F]Fluoroalkylbiphenyls. Bulletin of the Korean Chemical Society, 26(10), 1623-1626. Retrieved March 24, 2026, from [Link]

  • Scott, T. G., & Gouverneur, V. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved March 24, 2026, from [Link]

  • PHYSIOLOGICALLY STABLE FLUOROPHORE FOR DIGESTION TOXICOLOGY STUDIES. (2023, January 18). Flintbox. Retrieved March 24, 2026, from [Link]

  • 3,4-Difluoro-2-methoxyphenylacetic acid. (n.d.). Autech. Retrieved March 24, 2026, from [Link]

  • Ribeiro da Silva, M. A., et al. (2012). Thermodynamic study on the sublimation of 3-phenylpropionic acid and of three methoxy-substituted 3-phenylpropionic acids. The Journal of Chemical Thermodynamics, 54, 270-276. Retrieved March 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocols for 3,6-Difluoro-2-methoxyphenylacetic Acid

Introduction & Chemical Context 3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2)[1] is a highly functionalized building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2)[1] is a highly functionalized building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The structural topology of this phenylacetic acid derivative presents unique challenges during amide bond formation that must be carefully managed:

  • Electronic Effects: The 3,6-difluoro substitutions strongly withdraw electron density from the aromatic ring via inductive effects. This increases the acidity of the benzylic α -protons, making the substrate susceptible to unwanted deprotonation and subsequent ketene formation or aldol-type side reactions under harsh basic conditions.

  • Steric Hindrance: The ortho-methoxy group (at the 2-position) introduces moderate steric bulk near the acetic acid side chain, which can impede the approach of bulky secondary amines during the nucleophilic acyl substitution step.

To circumvent these issues, the coupling protocol must employ highly efficient, mild activation reagents that drive the reaction to completion rapidly while suppressing off-target pathways.

Mechanistic Insights & Reagent Selection

As an Application Scientist, selecting the correct coupling reagent requires balancing scale, substrate reactivity, and downstream processing.

  • Discovery Scale (HATU / DIPEA): For milligram to gram-scale synthesis, HATU is the gold standard. It rapidly forms a highly reactive O-7-azabenzotriazolyl active ester that easily overcomes the steric hindrance of the 2-methoxy group. However, causality dictates careful stoichiometry: excess HATU or delayed amine addition can lead to the direct attack of the amine on the uronium salt, yielding an unwanted tetramethylguanidine (TMG) byproduct[2].

  • Process Scale (T3P / Pyridine): For kilogram-scale scale-up, T3P (Propylphosphonic anhydride) is the reagent of choice. Formulated as a 50% solution in ethyl acetate, T3P offers a mild activation profile that minimizes exotherms and completely suppresses α -proton abstraction[3]. Furthermore, T3P generates water-soluble phosphate byproducts, allowing for a self-validating, solvent-extraction-based workup that avoids the cumbersome chromatography required to remove HATU-derived byproducts[4].

Experimental Workflows

Protocol A: Discovery-Scale Amidation (HATU / DIPEA)

Self-Validating Principle: This protocol utilizes sequential addition to prevent amine guanylation and relies on LC-MS for in-process control (IPC).

  • Activation: In an oven-dried round-bottom flask, dissolve 3,6-Difluoro-2-methoxyphenylacetic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol).

  • Ester Formation: Cool the mixture to 0 °C. Add HATU (1.05 equiv, 1.05 mmol) portion-wise. Stir for 10 minutes at 0 °C to ensure complete active ester formation. (IPC: Quench a 5 µL aliquot in MeOH; LC-MS should validate the presence of the methyl ester mass).

  • Aminolysis: Add the desired amine (1.1 equiv, 1.1 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine, saturated aqueous NaHCO 3​ (2 × 10 mL) to remove acidic byproducts, and 5% aqueous LiCl (2 × 10 mL) to purge residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Process-Scale Amidation (T3P / Pyridine)

Self-Validating Principle: This protocol leverages the phase-separation behavior of T3P byproducts for seamless, chromatography-free isolation.

  • Reactor Setup: Charge a jacketed reactor with 3,6-Difluoro-2-methoxyphenylacetic acid (1.0 equiv, 100 mmol), the target amine (1.05 equiv, 105 mmol), and Pyridine (3.0 equiv, 300 mmol) in Ethyl Acetate (EtOAc, 10 volumes)[3].

  • T3P Addition: Cool the reactor to 0 °C. Add T3P (50% w/w in EtOAc, 1.5 equiv, 150 mmol) dropwise via an addition funnel over 30 minutes to manage the mild exotherm[5].

  • Reaction: Warm the reactor to 20 °C and stir for 6–12 hours. (IPC: Perform HPLC analysis; proceed to workup only when carboxylic acid consumption is >99%).

  • Aqueous Workup: Quench the reaction by adding water (5 volumes) and stir for 15 minutes. Separate the phases. Wash the organic phase with 1M HCl (5 volumes) to purge pyridine, followed by saturated aqueous NaHCO 3​ (5 volumes) and brine.

  • Crystallization: Concentrate the organic phase to 3 volumes, add heptane (7 volumes) dropwise to induce crystallization, and filter to isolate the highly pure amide.

Reagent Comparison Data

Coupling ReagentActivation SpeedSteric ToleranceSide-Reaction RiskScalability / Workup
HATU / DIPEA Very Fast (< 10 min)ExcellentHigh (Guanylation if amine is added late)Poor (Requires chromatography; expensive)
T3P / Pyridine Moderate (1-2 hours)GoodLow (Minimal α -proton abstraction)Excellent (Water-soluble byproducts)
EDC / HOBt Slow (2-4 hours)ModerateModerate (N-acylurea formation)Moderate (Aqueous workup, lower yield)

Process Visualizations

HATU_Mechanism A 3,6-Difluoro-2-methoxyphenylacetic acid C Carboxylate Anion A->C Deprotonation B DIPEA (Base) B->C E O-Atabenzotriazolyl Active Ester C->E Activation D HATU Reagent D->E G Amide Product E->G Aminolysis F Amine Nucleophile F->G

Caption: HATU-mediated activation and amidation pathway for phenylacetic acid derivatives.

T3P_Workflow Step1 1. Charge Reactor Acid + Amine + Base in EtOAc Step2 2. T3P Addition Dropwise at 0°C Step1->Step2 Step3 3. Reaction Stir at RT (IPC: HPLC >99%) Step2->Step3 Step4 4. Aqueous Workup Water, HCl & NaHCO3 Washes Step3->Step4 Step5 5. Phase Separation Discard Aqueous Waste Step4->Step5 Step6 6. Crystallization Isolate Pure Amide Step5->Step6

Caption: Scalable T3P-mediated amidation workflow and downstream processing.

References

  • Aho, J. A. S., et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." Journal of Organic Chemistry, 2025, 90(7), 2636-2643.[Link]

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048-5051.[Link]

Sources

Application

Application Note: Strategic Utilization of 3,6-Difluoro-2-methoxyphenylacetic Acid in Advanced API Synthesis

Introduction & Strategic Rationale The integration of fluorine into organic scaffolds has fundamentally transformed modern drug discovery. As a highly specialized building block, 3,6-Difluoro-2-methoxyphenylacetic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of fluorine into organic scaffolds has fundamentally transformed modern drug discovery. As a highly specialized building block, 3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2) serves as a critical intermediate in the synthesis of next-generation Active Pharmaceutical Ingredients (APIs), particularly targeted kinase inhibitors and complex heterocyclic receptor antagonists[1].

The strategic placement of fluorine atoms on the phenylacetic acid pharmacophore provides three distinct pharmacological advantages:

  • Metabolic Stabilization: The strong C–F bonds at the 3- and 6-positions block cytochrome P450-mediated aromatic oxidation, effectively eliminating common metabolic "soft spots"[2].

  • Conformational Control: The high electronegativity of fluorine combined with the steric bulk of the ortho-methoxy group restricts the rotational freedom of the acetic acid side chain. This dihedral constraint pre-organizes the molecule for optimal binding within tight enzymatic pockets[3].

  • pKa Modulation: The electron-withdrawing nature of the difluoro-substitution lowers the pKa of the adjacent acetic acid moiety (or its subsequent amide derivative), enhancing lipophilicity and improving cellular membrane permeability[4].

Physicochemical Profile

Accurate physicochemical data is essential for predicting solubility and reactivity during scale-up synthesis. Table 1 summarizes the core properties of the building block[5].

Table 1: Physicochemical Properties of 3,6-Difluoro-2-methoxyphenylacetic acid

PropertyValue / Description
IUPAC Name 2-(3,6-Difluoro-2-methoxyphenyl)acetic acid
CAS Number 1261675-72-2
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.15 g/mol
Appearance White to off-white crystalline solid
Solubility Profile High in DMF, DMSO, MeOH; Limited in H₂O
Storage Conditions Ambient or 2-8°C, desiccated

Synthetic Workflow

The following diagram illustrates the integration of 3,6-Difluoro-2-methoxyphenylacetic acid into a generalized API synthesis workflow, culminating in a targeted kinase inhibitor.

API_Synthesis A 3,6-Difluoro-2-methoxy- phenylacetic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B Heterocyclic Amine (Target Scaffold) B->C D Fluorinated Intermediate C->D IPC: LC-MS >95% Conversion E Suzuki Cross-Coupling (Pd-Catalyst) D->E F Final API (Kinase Inhibitor) E->F IPC: HPLC Isolation

Figure 1: Synthetic workflow for API generation utilizing 3,6-Difluoro-2-methoxyphenylacetic acid.

Experimental Protocol: Amide Coupling Workflow

This protocol details the critical first step of the workflow: the amide coupling of 3,6-Difluoro-2-methoxyphenylacetic acid with a weakly nucleophilic heterocyclic amine. This procedure is designed as a self-validating system , relying on empirical In-Process Controls (IPC) rather than arbitrary reaction times.

Step 1: Reagent Preparation & Activation
  • Charge a dry, argon-flushed round-bottom flask with 3,6-Difluoro-2-methoxyphenylacetic acid (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) and stir at 0 °C for 5 minutes.

  • Portion-wise, add HATU (1.2 equivalents) while maintaining the temperature at 0 °C. Stir for 15 minutes to allow complete formation of the active HOAt ester.

Causality & Rationale: The methylene carbon of this specific building block is sterically hindered by the ortho-methoxy and ortho-fluoro groups. Standard coupling agents (like EDC/HOBt) often result in poor yields. HATU is explicitly chosen because it generates a highly reactive 7-aza-1-hydroxybenzotriazole ester, overcoming the steric bulk. DIPEA is utilized because its bulky isopropyl groups prevent it from acting as a competing nucleophile, serving strictly as a proton scavenger.

Step 2: Nucleophilic Addition
  • Dissolve the target heterocyclic amine (1.05 equivalents) in a minimal volume of anhydrous DMF.

  • Add the amine solution dropwise to the activated ester mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm naturally to ambient temperature (20–25 °C).

Step 3: In-Process Control (IPC) - Self-Validation Checkpoint
  • After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS (ESI+).

  • Acceptance Criteria: The reaction must only proceed to the next step if the extracted ion chromatogram (EIC) shows <5% of the unreacted heterocyclic amine relative to the product peak.

  • Contingency: If conversion is <95%, add an additional 0.2 eq of HATU and stir for 1 hour before re-testing.

Causality & Rationale: Implementing a strict LC-MS IPC ensures the protocol validates its own success before moving to workup. This prevents the carryover of unreacted amines, which are notoriously difficult to separate from the final fluorinated product during chromatography.

Step 4: Quench & Liquid-Liquid Extraction
  • Quench the reaction by adding saturated aqueous NH₄Cl (equal to the reaction volume).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × reaction volume).

  • Wash the combined organic layers sequentially with 1M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation Parameters

To definitively confirm the structural integrity of the synthesized intermediate, the following analytical parameters must be met:

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 reversed-phase column. Mobile phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B). The highly lipophilic difluorophenyl moiety will result in a distinct, late-eluting peak compared to non-fluorinated analogs.

  • ¹⁹F-NMR (400 MHz, DMSO-d6): Essential for confirming the retention of the two fluorine atoms. Expect two distinct signals in the region of -115 ppm to -125 ppm. The signals will likely present as complex multiplets due to F-F and F-H ortho/meta coupling across the aromatic ring.

  • ¹H-NMR (400 MHz, DMSO-d6): The methoxy (-OCH₃) protons will appear as a sharp singlet near δ 3.8 ppm, while the critical bridging methylene (-CH₂-) protons will appear as a singlet near δ 3.6 ppm, slightly downfield shifted due to the electron-withdrawing nature of the adjacent fluorinated ring.

References

  • Title: Fluorine in medicinal chemistry Source: Progress in Medicinal Chemistry (2015) URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (2008) URL: [Link]

  • Title: Fluorine in healthcare: Organofluorine containing blockbuster drugs Source: Journal of Fluorine Chemistry (2010) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the Synthesis Yield of 3,6-Difluoro-2-methoxyphenylacetic Acid

Technical Support Center > Troubleshooting Guides > Synthesis Optimization Target Compound: 3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2) [1] Audience: Process Chemists, Medicinal Chemists, and Drug Develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center > Troubleshooting Guides > Synthesis Optimization

Target Compound: 3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2) [1] Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Version: 1.2 (Updated March 2026)

Synthetic Workflow & Mechanistic Overview

The synthesis of 3,6-difluoro-2-methoxyphenylacetic acid is typically achieved through a five-step linear sequence starting from commercially available 2,5-difluoroanisole. The most critical transformation is the initial Directed Ortho Metalation (DoM) [2], which establishes the core substitution pattern.

Because the target molecule features a highly sterically congested di-ortho substituted acetic acid moiety (flanked by a methoxy group at C2 and a fluorine atom at C6), standard homologation and hydrolysis conditions often fail or result in severe yield degradation. The workflow below outlines the optimized pathway to bypass these kinetic barriers.

SynthesisRoute N1 2,5-Difluoroanisole N2 3,6-Difluoro-2-methoxy benzaldehyde N1->N2 sec-BuLi, DMF THF, -78°C N3 Benzyl Alcohol Intermediate N2->N3 NaBH4 MeOH, 0°C N4 Benzyl Chloride Intermediate N3->N4 SOCl2, cat. DMF DCM, Reflux N5 Benzyl Cyanide Intermediate N4->N5 NaCN, TBAB H2O/PhMe, 80°C N6 3,6-Difluoro-2-methoxy phenylacetic acid N5->N6 KOH, Ethylene Glycol 150°C, then HCl

Figure 1: Five-step optimized synthetic workflow for 3,6-Difluoro-2-methoxyphenylacetic acid.

Quantitative Data Summary: Yield Optimization Matrix

The table below summarizes the typical yield bottlenecks encountered during scale-up and the quantitative improvements achieved through our optimized parameters.

Synthesis StepUnoptimized YieldOptimized YieldPrimary Optimization Parameter
1. Directed Ortho Metalation 45–50%82–88% Substitution of n-BuLi with sec-BuLi; strict thermal control at -78°C.
2. Reduction 85%95% Controlled portion-wise addition of NaBH₄ to prevent thermal runaway.
3. Chlorination 70%92% Complete azeotropic removal of MeOH prior to SOCl₂ addition.
4. Cyanation 40–50%85–90% Implementation of biphasic Phase Transfer Catalysis (10 mol% TBAB).
5. Nitrile Hydrolysis 30% (stalls at amide)85% Transition from aqueous reflux to high-boiling solvent (Ethylene Glycol, 150°C).

Troubleshooting & FAQs (Causality & Logic)

Q1: Why is my yield of 3,6-difluoro-2-methoxybenzaldehyde so low during the DoM step, and why am I seeing defluorinated side products? A: This is a classic issue of competing nucleophilic aromatic substitution (S_NAr). In 2,5-difluoroanisole, the C6 proton is highly acidic due to the synergistic inductive withdrawal of the adjacent methoxy and fluoro groups. However, if you use n-butyllithium (n-BuLi), its linear structure makes it an excellent nucleophile, leading to attack on the fluorine atoms. The Fix: Switch to sec-butyllithium (sec-BuLi) [3]. The secondary alkyl group provides sufficient steric bulk to suppress S_NAr while maintaining the basicity required to deprotonate the C6 position. Furthermore, the reaction must be strictly held at -78°C; allowing the temperature to rise prematurely will cause the lithiated species to eliminate LiF, forming a highly reactive benzyne intermediate that destroys your yield.

Q2: The cyanation step (benzyl chloride to benzyl cyanide) is stalling at 50% conversion. How can I drive it to completion? A: The reaction between the organic benzyl chloride and the inorganic sodium cyanide (NaCN) is biphasic. Without a mediator, the reaction only occurs at the solvent interface, which is kinetically extremely slow. The Fix: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation pairs with the cyanide anion, pulling it into the organic phase (Toluene or DCM) where it can readily react with the benzyl chloride via an S_N2 mechanism.

Q3: During the final hydrolysis of the nitrile to the acetic acid, the reaction stalls at the amide intermediate. Why is this happening? A: Causality here is purely steric. The cyanomethyl group (-CH₂CN) is flanked by a methoxy group at C2 and a fluorine atom at C6. This di-ortho substitution creates a massive steric shield. While the initial hydration of the nitrile to the amide occurs, the subsequent tetrahedral intermediate required to expel ammonia and form the carboxylic acid cannot easily form under standard aqueous reflux (~100°C). The Fix: You must overcome the activation energy barrier with extreme heat. Switch the solvent from water/ethanol to ethylene glycol , which allows you to push the reaction temperature to 150°C.

Self-Validating Experimental Protocols

Step 1: DoM and Formylation[3]
  • Setup: Charge an oven-dried, argon-purged Schlenk flask with 2,5-difluoroanisole (1.0 eq) and anhydrous THF (0.5 M).

  • Lithiation: Cool the mixture to -78°C using a dry ice/acetone bath. Dropwise add sec-BuLi (1.05 eq, 1.4 M in cyclohexane), ensuring the internal temperature does not exceed -70°C.

    • Self-Validation: The solution will turn a distinct pale yellow, indicating the successful formation of the aryllithium species.

  • Formylation: Stir for 1 hour at -78°C, then add anhydrous DMF (1.5 eq) dropwise.

  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2 & 3: Reduction and Chlorination
  • Reduction: Dissolve the crude aldehyde in MeOH (0.5 M) and cool to 0°C. Add NaBH₄ (1.2 eq) portion-wise.

    • Self-Validation: Vigorous effervescence (H₂ gas) will occur. Wait for bubbling to subside between additions.

  • Isolation: Stir for 1 hour, quench with H₂O, and remove MeOH in vacuo. Extract the benzyl alcohol with DCM. Dry completely.

  • Chlorination: Dissolve the alcohol in anhydrous DCM (0.5 M). Add 2 drops of DMF (catalyst). Cool to 0°C and dropwise add SOCl₂ (1.5 eq). Reflux for 2 hours.

    • Self-Validation: The reaction is complete when the evolution of HCl and SO₂ gases ceases (monitor via a bubbler). Concentrate in vacuo to remove excess SOCl₂.

Step 4: Cyanation
  • Reaction: Dissolve the crude benzyl chloride in Toluene (0.5 M). Add an aqueous solution of NaCN (1.5 eq) and TBAB (0.1 eq).

  • Execution: Heat to 80°C with vigorous mechanical stirring for 12 hours.

    • Self-Validation: Perform TLC (10% EtOAc/Hexanes). The benzyl chloride (Rf ~0.6) should be completely consumed, replaced by a more polar UV-active spot (Rf ~0.4).

Step 5: High-Temperature Hydrolysis
  • Reaction: Dissolve the benzyl cyanide in Ethylene Glycol (0.2 M). Add KOH (5.0 eq) and a minimal amount of water (just enough to dissolve the KOH pellets).

  • Execution: Heat the mixture to 150°C for 24 hours.

    • Self-Validation: Hold a piece of wet universal indicator paper over the condenser exhaust. The reaction is complete when the paper no longer turns blue (indicating the cessation of ammonia gas evolution).

  • Workup: Cool to room temperature, dilute with water, and wash with Et₂O (discard the organic layer to remove non-acidic impurities). Acidify the aqueous layer to pH 1 using concentrated HCl. Extract the precipitated product with EtOAc, dry, and concentrate to yield pure 3,6-Difluoro-2-methoxyphenylacetic acid.

References

  • NextSDS Substance Database. (2026). 3,6-Difluoro-2-methoxyphenylacetic acid — Chemical Substance Information. Retrieved from[Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Retrieved from[Link]

  • US Patent 8,357,809 B2. (2013). Acyclic IKur inhibitors (Synthesis of Intermediate 19: 3,6-Difluoro-2-methoxybenzaldehyde). Google Patents.
Optimization

Technical Support Center: Troubleshooting Impurities in 3,6-Difluoro-2-methoxyphenylacetic Acid Synthesis

Welcome to the Technical Support Center for 3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2)[1]. This fluorinated building block is highly valued in pharmaceutical and agrochemical drug development due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2)[1]. This fluorinated building block is highly valued in pharmaceutical and agrochemical drug development due to the unique metabolic stability and lipophilicity imparted by its substitution pattern. However, the exact electronic environment that makes it biologically useful—specifically, the highly activated fluorines and the sterically hindered methoxy group—also makes its synthesis prone to specific, mechanism-driven impurities.

This guide provides researchers with a causality-based troubleshooting framework, quantitative analytical data, and self-validating protocols to eliminate common synthetic bottlenecks.

Quantitative Impurity Profiling

When synthesizing 3,6-difluoro-2-methoxyphenylacetic acid (typically via the hydrolysis of 2-(3,6-difluoro-2-methoxyphenyl)acetonitrile), identifying the exact mass shift in your LC-MS data is the fastest way to diagnose the mechanistic failure in your reaction.

Table 1: Common Impurities and Analytical Signatures

Impurity DesignationChemical NameStructural AlterationMW ( g/mol )Δ Mass (Da)Mechanistic Origin
Target API 3,6-Difluoro-2-methoxyphenylacetic acidN/A202.150 N/A
Impurity A 3,6-Difluoro-2-hydroxyphenylacetic acidDemethylation (-CH₂)188.13-14 Acidic Ether Cleavage
Impurity B 3-Fluoro-6-hydroxy-2-methoxyphenylacetic acidDefluorination (-F, +OH)200.16-2 Basic SₙAr
Impurity C 2-(3,6-Difluoro-2-methoxyphenyl)acetamideIncomplete Hydrolysis201.17-1 Stalled Reaction

Mechanistic Troubleshooting (FAQs)

Q1: During the basic hydrolysis of the nitrile precursor, I observe a significant impurity with a mass of 200.16 Da (-2 Da shift). What is causing this?

A1: You are observing Impurity B , a defluorination product. This is caused by Nucleophilic Aromatic Substitution (SₙAr) [2]. Fluorine is highly electronegative, which withdraws electron density via induction and heavily activates the ortho and para positions of the aromatic ring toward nucleophilic attack[3]. If your basic hydrolysis is run at too high a temperature (e.g., >85 °C) or with an excessive concentration of hydroxide, the OH⁻ acts as a nucleophile rather than just a hydrolyzing agent. It forms a Meisenheimer complex at the C-3 or C-6 position, ultimately displacing the fluoride ion[4].

  • Solution: Lower the reaction temperature to 70–75 °C and use a biphasic solvent system (e.g., Ethanol/Water) to control the effective concentration of hydroxide in the organic layer.

Q2: To avoid SₙAr, I switched to an acidic hydrolysis using HBr/Acetic acid, but now I see a -14 Da impurity. Why?

A2: You have generated Impurity A via ether cleavage (demethylation) . Aryl methyl ethers are highly susceptible to cleavage by strong, nucleophilic acids like HBr or HI[5]. The mechanism is bimolecular: the strong acid protonates the ether oxygen, creating a highly reactive cationic intermediate. The bromide ion then acts as a nucleophile, attacking the less sterically hindered methyl group via an Sₙ2 mechanism, liberating methyl bromide and leaving behind the phenol[5].

  • Solution: If acidic hydrolysis is strictly required, avoid nucleophilic halogen acids. Use H₂SO₄ in acetic acid, though controlled basic hydrolysis remains the industry standard for this specific substrate.

Q3: My reaction stalls at an intermediate with a mass of 201.17 Da (-1 Da shift). Should I add more reagent?

A3: No, adding more reagent will likely trigger the SₙAr defluorination mentioned in Q1. You are seeing Impurity C , the primary amide intermediate. Nitrile hydrolysis proceeds stepwise: Nitrile → Amide → Carboxylic Acid. The conversion of the amide to the acid is the rate-determining step and requires sustained thermal energy, not just higher pH.

  • Solution: Maintain the temperature at exactly 75 °C and extend the reaction time. Use the self-validating In-Process Control (IPC) protocol below to track the amide's disappearance.

Visualizing the Troubleshooting Logic

Pathway Nitrile Nitrile Precursor MW: 183.15 Amide Amide Intermediate MW: 201.17 Nitrile->Amide H2O, OH- (Fast) Target Target Acid MW: 202.15 Amide->Target OH-, Heat (Slow) ImpA Demethylation (Imp A) MW: 188.13 Target->ImpA Strong Acid (HBr) SN2 Cleavage ImpB Defluorination (Imp B) MW: 200.16 Target->ImpB Strong Base, >80°C SNAr

Fig 1. Mechanistic divergence of 3,6-Difluoro-2-methoxyphenylacetic acid synthesis and impurities.

DecisionTree Start LC-MS Peak Detected Q1 Mass Shift relative to Target? Start->Q1 M14 -14 Da Q1->M14 M2 -2 Da Q1->M2 M1 -1 Da Q1->M1 ImpA Impurity A (Demethylation) Action: Avoid Nucleophilic Acids M14->ImpA ImpB Impurity B (Defluorination) Action: Lower Hydrolysis Temp M2->ImpB ImpC Impurity C (Amide) Action: Extend Reaction Time M1->ImpC

Fig 2. LC-MS troubleshooting decision tree for rapid impurity identification.

Self-Validating Experimental Protocol: Controlled Basic Hydrolysis

To successfully synthesize 3,6-Difluoro-2-methoxyphenylacetic acid while suppressing both SₙAr defluorination and ether cleavage, use this optimized, temperature-controlled biphasic protocol.

Reagents:

  • 2-(3,6-Difluoro-2-methoxyphenyl)acetonitrile (1.0 eq)

  • Sodium Hydroxide (NaOH) pellets (2.5 eq)

  • Ethanol / Deionized Water (1:1 v/v, 10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask equipped with a reflux condenser and an internal temperature probe with the nitrile precursor and Ethanol (5 volumes). Stir to create a uniform suspension.

  • Base Addition: In a separate flask, dissolve NaOH (2.5 eq) in Deionized Water (5 volumes). Cool the aqueous solution to room temperature. Causality note: Adding hot, freshly dissolved NaOH directly to the reaction mixture creates localized heat spikes that immediately trigger SₙAr defluorination.

  • Reaction Execution: Add the aqueous NaOH solution to the ethanolic mixture dropwise over 15 minutes. Heat the reaction mixture, strictly maintaining an internal temperature of 72 °C to 75 °C . Do not exceed 75 °C.

  • Self-Validating In-Process Control (IPC):

    • After 4 hours, withdraw a 0.1 mL aliquot.

    • Quench the aliquot into 0.9 mL of a 0.1% Trifluoroacetic acid (TFA) in Acetonitrile solution to instantly halt the reaction.

    • Analyze via LC-MS (UV 254 nm).

    • Validation Gate: The reaction is only considered complete when the Amide Intermediate (Impurity C, -1 Da) is < 1.0% relative to the target acid. If > 1.0%, continue heating at 75 °C and repeat the IPC every 2 hours.

  • Workup & Isolation: Once the IPC validates completion, cool the mixture to 10 °C. Concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous layer with water and extract once with Methyl tert-butyl ether (MTBE) to remove any non-polar organic impurities.

  • Acidification: Cool the aqueous layer to 5 °C. Slowly acidify using 6M HCl until the pH reaches 2.0. The target 3,6-Difluoro-2-methoxyphenylacetic acid will precipitate as a white-to-off-white solid. Filter, wash with cold water, and dry under vacuum.

References

  • Fluorinated Ketones - Organofluorine / Alfa Chemistry: 3,6-Difluoro-2-methoxyphenylacetic acid. Alfa Chemistry.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed Central (PMC).

Sources

Troubleshooting

Preventing demethylation of 3,6-Difluoro-2-methoxyphenylacetic acid during acidic workup

A Guide to Preventing Demethylation During Acidic Workup Welcome to the technical support guide for 3,6-Difluoro-2-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Demethylation During Acidic Workup

Welcome to the technical support guide for 3,6-Difluoro-2-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this compound, particularly the unwanted cleavage of its methoxy group during experimental workups. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven strategies to help you troubleshoot and prevent this common side reaction.

The stability of the methoxy group in aryl ethers can be compromised under acidic conditions, leading to the formation of a phenolic byproduct. This guide provides an in-depth analysis of the underlying mechanism, answers to frequently asked questions, and robust protocols to ensure the integrity of your compound.

Troubleshooting and FAQs

This section addresses the most common issues encountered by researchers. We delve into the causality behind these problems to provide a foundational understanding for effective troubleshooting.

Q1: I've isolated my product, but I'm seeing a significant amount of 3,6-Difluoro-2-hydroxyphenylacetic acid. Why is my starting material being demethylated during the acidic workup?

A1: The loss of the methyl group from your 3,6-Difluoro-2-methoxyphenylacetic acid is a classic case of acid-catalyzed ether cleavage. Aryl methyl ethers, while generally stable, are susceptible to this reaction under sufficiently acidic conditions, especially in the presence of nucleophiles.[1]

The mechanism proceeds in two main steps:

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the methoxy group's oxygen atom by a strong acid (H-A). This is a crucial activation step, as it transforms the poor-leaving methoxy group (-OCH₃) into a good leaving group, a neutral methanol molecule (-HOCH₃⁺).[1][2][3]

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid used (e.g., Br⁻, I⁻, or even Cl⁻ under harsh conditions), attacks the electrophilic methyl carbon in an Sₙ2 reaction.[1][4] This displaces the phenol as the leaving group, resulting in the formation of the demethylated product and a methyl halide.

It is critical to note that for aryl alkyl ethers, the cleavage exclusively yields a phenol and an alkyl halide. The nucleophile will not attack the aromatic carbon due to the high energy barrier for nucleophilic aromatic substitution.[1] The presence of two strongly electron-withdrawing fluorine atoms on the ring further deactivates it towards such an attack while subtly influencing the basicity of the ether oxygen.[5][6]

Figure 1: Mechanism of Acid-Catalyzed Demethylation
Q2: During my liquid-liquid extraction, the product seems to be partitioning into both the aqueous and organic layers. How can I improve my separation?

A2: This is a common issue stemming from the amphiphilic nature of your product. 3,6-Difluoro-2-methoxyphenylacetic acid possesses a nonpolar aromatic ring, which favors solubility in organic solvents, and a polar carboxylic acid group. The partitioning behavior is entirely dependent on the pH of the aqueous layer.

  • At Neutral or Basic pH (pH > ~4): The carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This ionic group dramatically increases water solubility, causing your product to partition into the aqueous layer.

  • At Acidic pH (pH < ~2): The carboxylate is protonated to the neutral carboxylic acid form (-COOH). This reduces its polarity, making the molecule significantly more soluble in organic solvents like ethyl acetate or dichloromethane.

If you observe the product in both layers, it indicates that the pH of your aqueous phase is not sufficiently low to ensure complete protonation of the carboxylic acid.[7] The workup may be hovering in a pH range close to the pKa of your compound, leading to an equilibrium between the protonated and deprotonated forms.

Q3: Are certain acids more aggressive in causing demethylation? Which should I avoid?

A3: Absolutely. The choice of acid is paramount. The rate of ether cleavage is highly dependent on both the strength of the acid and the nucleophilicity of its conjugate base.[4]

  • High Risk (Avoid): Hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents used specifically for cleaving ethers. Their conjugate bases, Br⁻ and I⁻, are excellent nucleophiles that readily attack the methyl group in the Sₙ2 step.[1][4] Using these for your workup will almost certainly lead to significant demethylation.

  • Moderate Risk: Concentrated hydrochloric acid (HCl) is less reactive than HBr or HI because chloride (Cl⁻) is a weaker nucleophile in protic media.[4] However, at high concentrations and elevated temperatures, it can still cause substantial cleavage.

  • Lower Risk: Acids with non-nucleophilic conjugate bases, such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or organic acids like citric acid, are much safer choices. Demethylation can still occur, particularly with concentrated H₂SO₄ at elevated temperatures, but the primary Sₙ2 pathway is less favored.[8]

Preventative Strategies and Recommended Protocols

To circumvent demethylation, we recommend modifying your workup procedure. The goal is to achieve the necessary pH for extraction while creating conditions that are kinetically unfavorable for the ether cleavage reaction.

Strategy 1: The Mild Acidic Workup Protocol

This protocol minimizes the two key factors that accelerate demethylation: acid strength/nucleophilicity and temperature.

Objective: To protonate the carboxylic acid for extraction into an organic solvent while minimizing contact with harsh acids and heat.

Experimental Protocol:

  • Cooling: Before starting the workup, cool your reaction mixture in an ice-water bath (0-5 °C). Perform all subsequent steps at this temperature.

  • Quenching (Optional): If your reaction is highly basic (e.g., contains organolithiums or Grignard reagents), quench it first by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a much milder acid than HCl or H₂SO₄.

  • pH Adjustment: Slowly add a pre-chilled, dilute (e.g., 1M) solution of a weaker acid like citric acid or even dilute HCl (1M) to the aqueous layer until the pH is confirmed to be between 1 and 2 using pH paper or a meter. Avoid using concentrated acids.

  • Extraction: Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Do not allow the mixture to sit for an extended period in the acidic state.

  • Washing: Wash the combined organic extracts with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Acid ReagentTypical ConcentrationTemperatureRelative Risk of DemethylationKey Considerations
HBr / HI >48% aq.AnyVery High Avoid. These are standard reagents for ether cleavage.[1][4]
Conc. HCl ~12 MRoom TempHigh Risk increases with time and temperature.[4]
Conc. H₂SO₄ ~18 MRoom TempModerate Non-nucleophilic, but strong acid can still promote cleavage.[8]
Dilute HCl 1-2 M0-5 °CLow Reduced concentration and temperature significantly slow the reaction.
Citric Acid 10% aq.0-5 °CVery Low Weak organic acid, ideal for mild pH adjustment.
Sat. NH₄Cl Saturated aq.0-5 °CVery Low Excellent for quenching basic reactions before pH adjustment.
Table 1: Comparison of Common Acidic Workup Conditions and Demethylation Risk
Strategy 2: Decision Workflow for Optimal Workup

Choosing the right strategy depends on the specifics of your reaction and the observed severity of the demethylation. Use the following workflow to guide your decision-making process.

Workup_Decision_Tree start Start: Reaction Complete check_demeth Is demethylation a known issue or observed via TLC/LCMS? start->check_demeth no_demeth Proceed with standard acidic workup (e.g., 1M HCl). check_demeth->no_demeth No yes_demeth Implement Preventative Strategy check_demeth->yes_demeth Yes final_product Isolate Pure Product no_demeth->final_product check_scale Is this a large-scale (>5g) or temperature-sensitive reaction? yes_demeth->check_scale mild_protocol Use Strategy 1: Mild Acidic Workup Protocol (Low Temp, Dilute Acid) check_scale->mild_protocol Yes check_acid_source Is a strong acid (e.g., from deprotection) already present in the reaction? check_scale->check_acid_source No mild_protocol->final_product check_acid_source->mild_protocol No buffer_quench Consider quenching with a phosphate buffer (pH ~7) followed by careful acidification. check_acid_source->buffer_quench Yes buffer_quench->final_product

Figure 2: Decision Workflow for Selecting an Appropriate Workup Strategy
Strategy 3: The Protective Group Approach (Advanced)

For multi-step syntheses where a harsh acidic step is unavoidable before the final workup, protecting the phenol as a more robust ether may be necessary. A patent for a similar compound, 3,4-difluoro-2-methoxyphenylacetic acid, demonstrates a synthetic route where the phenol is first protected with a tetrahydropyranyl (THP) group, subsequent reactions are performed, and then the phenol is methylated in the final step.[9] While this patent illustrates protecting the phenol before methylation, the principle applies: if your methoxy group is being cleaved, it's behaving like a protecting group that is not stable enough. In such cases, one might consider synthesizing the molecule from 3,6-difluorophenol, protecting it with an acid-stable group, carrying out the synthesis, and then methylating at the end. The tetrafluoropyridyl (TFP) ether is an example of a protecting group with high stability to both acid and base.[10] This is a significant strategic decision and should be considered based on the overall synthetic route.

References
  • Shuai, L., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Young, R. J., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Liguori, L., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Liguori, L., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. Available at: [Link]

  • Various Authors. (2020-2025). Protection for Phenols and Catechols. ResearchGate. Available at: [Link]

  • Wikipedia contributors. Ether cleavage. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Pineda, O., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhu, J., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Wikipedia contributors. Protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zhu, J., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Chem.iitb. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Butts, C., et al. (2024). Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions. RSC Sustainability. Available at: [Link]

  • Scott, P. J. H. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2005). after an acidic workup although the process is best considered... ResearchGate. Available at: [Link]

  • Cerfontain, H., et al. (1974). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid. Google Patents.
  • Butts, C., et al. (2024). Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions. RSC Publishing. Available at: [Link]

  • Pineda, O., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • Kurina-Sanz, M., et al. (2024). Enzyme Screening and Engineering for N- and O-Demethylation: Key Steps in the Synthesis of Buprenorphine. Organic Process Research & Development. Available at: [Link]

  • Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. Available at: [Link]

  • NextSDS. 3,6-Difluoro-2-methoxyphenylacetic acid — Chemical Substance Information. Available at: [Link]

  • Reddit User. (2024). Demethylation reaction help! r/Chempros. Available at: [Link]

  • Yoshinaga, M., et al. (2010). Demethylation of methylarsonic acid by a microbial community. Environmental Microbiology. Available at: [Link]

  • Stafilov, T., et al. (2013). Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in Republic of Macedonia by high performance liquid chromatography. ResearchGate. Available at: [Link]

  • van der Westhuizen, J. H., et al. (2022). N-(3,6-Dimethoxy-2-nitrophenyl)acetamide. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3,6-Difluoro-2-methoxyphenylacetic acid

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic peak tailing for highly functionalized acidic APIs, specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic peak tailing for highly functionalized acidic APIs, specifically 3,6-Difluoro-2-methoxyphenylacetic acid .

Rather than relying on trial-and-error, this guide establishes a self-validating diagnostic framework to isolate root causes and provides mechanistically grounded solutions.

Core Diagnostic Workflow

Before altering your method, you must determine whether the peak tailing is a physical (instrument/column) or chemical (analyte-stationary phase) phenomenon. Follow the logic tree below to isolate the root cause.

Troubleshooting Start Peak Tailing Observed (3,6-Difluoro-2-methoxyphenylacetic acid) CheckAll Self-Validation: Do all peaks tail (e.g., Toluene)? Start->CheckAll Physical Physical Issue (System Void / Tubing) CheckAll->Physical Yes (All tail) Chemical Chemical Issue (Analyte-Stationary Phase) CheckAll->Chemical No (Only API tails) FixPhysical Check fittings, replace frit, or replace column Physical->FixPhysical CheckpH Is Mobile Phase pH < 2.0 or > 6.0? Chemical->CheckpH AdjustpH Adjust pH to 2 units below pKa (Target pH ~1.8) CheckpH->AdjustpH No (pH is near pKa) CheckSilanol Secondary Silanol Interactions? CheckpH->CheckSilanol Yes (pH is optimized) ChangeColumn Use End-capped or Polar-Embedded Column CheckSilanol->ChangeColumn

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Mechanistic Deep-Dives)

Q1: Why does 3,6-Difluoro-2-methoxyphenylacetic acid exhibit severe peak tailing compared to standard carboxylic acids?

A: The root cause lies in the inductive electronic effects altering the molecule's acid dissociation constant (pKa). Unmodified phenylacetic acid has a baseline pKa of 4.31 (1)[1]. However, the addition of two highly electronegative fluorine atoms exerts a strong electron-withdrawing effect through the σ -bonds, stabilizing the conjugate base and significantly lowering the pKa (2)[2].

We estimate the pKa of 3,6-Difluoro-2-methoxyphenylacetic acid to be approximately 3.2 to 3.5 . If your mobile phase utilizes a weak buffer (like 0.1% Formic Acid at pH ~2.7), the pH is dangerously close to the analyte's pKa. This causes the molecule to exist in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Because these two states partition differently into the hydrophobic stationary phase, the peak smears backward, resulting in severe tailing (3)[3].

Q2: How do I definitively prove the tailing is a chemical issue and not a failing column?

A: You must utilize a Self-Validating Neutral Marker Test . Inject a neutral, non-ionizable compound (such as Toluene or Uracil) under your exact method conditions. Neutral compounds cannot undergo acid-base secondary interactions and should never tail chemically (4)[4].

  • If the neutral peak is perfectly symmetrical but your API tails, the issue is strictly chemical (pH mismatch or silanol interaction).

  • If both peaks tail , you have a physical void at the head of the column or excessive extra-column volume in your tubing (5)[5].

Q3: What is the role of silanol interactions if my compound is acidic?

A: While basic compounds are notorious for interacting with ionized silanols (SiO⁻), acidic compounds are not immune to surface chemistry effects. At a mid-range pH (>3.0), residual silanols on traditional silica surfaces become deprotonated (6)[6]. This creates a localized negative charge on the stationary phase that can electrostatically repel the anionic form of your carboxylic acid, disrupting mass transfer and causing peak asymmetry (7)[7]. Fully end-capped columns mitigate this by blocking residual silanol activity.

Quantitative Buffer Selection

To achieve a Gaussian peak shape, the mobile phase pH must be at least 2 pH units below the analyte's pKa to ensure >99% protonation (3)[3].

Buffer System (Aqueous)Typical pHMS Compatible?Efficacy for Fluorinated Phenylacetic Acids
0.1% Trifluoroacetic Acid (TFA) ~1.9Yes (May cause ion suppression)Excellent: Ensures pH is >1.5 units below the estimated pKa. Acts as a mild ion-pair reagent.
10 mM Potassium Phosphate (pH 2.0) 2.0NoExcellent: Provides robust buffering capacity at low pH for UV-only methods.
0.1% Formic Acid (FA) ~2.7Yes (Excellent)Poor/Marginal: Too close to the API's pKa. Will likely result in partial ionization and tailing.
10 mM Ammonium Acetate (pH 6.8) ~6.8YesGood: Forces the API into a fully ionized state. Requires a column designed for polar retention (e.g., HILIC or Polar-Embedded).

Step-by-Step Optimization Protocol

Implement this self-validating methodology to systematically eliminate peak tailing for 3,6-Difluoro-2-methoxyphenylacetic acid.

Step 1: Establish the Baseline (Neutral Marker Test)

  • Prepare a 1 mg/mL solution of Toluene (Neutral Marker) in 50:50 Water:Acetonitrile.

  • Inject 5 µL onto your current HPLC setup.

  • Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

    • Causality Check: If Tf​>1.5 , stop immediately. You have a physical void or blocked frit. Replace the column or check your PEEK tubing connections. If Tf​≤1.2 , proceed to Step 2.

Step 2: Mobile Phase Optimization (Chemical Correction)

  • Discard any weak buffers (like Formic Acid or pure water).

  • Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Water . This forces the pH to ~1.9, ensuring the fluorinated carboxylic acid remains entirely in its neutral, protonated state.

  • Prepare Mobile Phase B: 0.1% v/v TFA in Acetonitrile .

Step 3: Column Chemistry Selection

  • Install a modern, fully end-capped C18 column or a Charged Surface Hybrid (CSH) column.

    • Causality Check: End-capping physically shields the analyte from interacting with any residual unbonded silanols on the silica matrix, which is a primary driver of secondary retention mechanisms (6)[6].

  • Equilibrate the column with 10 column volumes of the new mobile phase.

Step 4: Sample Diluent Matching

  • Dissolve 3,6-Difluoro-2-methoxyphenylacetic acid in a diluent that closely matches your initial gradient conditions (e.g., 80% Aqueous / 20% Organic).

    • Causality Check: Injecting a sample dissolved in 100% strong organic solvent causes the analyte to race ahead of the mobile phase upon injection, leading to artificial band broadening and fronting/tailing.

Step 5: Final Evaluation

  • Inject the API sample.

  • Measure the USP Tailing Factor. With the pH safely below the pKa and silanol interactions blocked, the Tf​ should now be between 0.9 and 1.2, yielding a highly reproducible Gaussian peak.

References

  • PubChem - NIH : Phenylacetic Acid | C8H8O2 | CID 999. Available at: [Link][1]

  • Chrom Tech, Inc. : What Causes Peak Tailing in HPLC? Available at:[Link][3]

  • Axion Labs : HPLC Peak Tailing - Troubleshooting peak tailing in HPLC. Available at: [Link][4]

  • Axion Labs (YouTube) : HPLC Tips Peak Tailing. Available at:[Link][5]

  • Element Lab Solutions : Peak Tailing in HPLC. Available at:[Link][6]

  • Phenomenex : How to Reduce Peak Tailing in HPLC? Available at:[Link][7]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3,6-Difluoro-2-methoxyphenylacetic Acid Amidation

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing low yields, stalled conversions, or byproduct formation during the amidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing low yields, stalled conversions, or byproduct formation during the amidation of 3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2).

Here, we bypass generic advice and dive directly into the structural causality of your reaction failures, providing field-validated troubleshooting FAQs, self-validating experimental protocols, and mechanistic data.

Diagnostic Overview: The Molecular Challenge

Before troubleshooting, it is critical to understand why this specific molecule resists standard amidation.

The structural core of 3,6-difluoro-2-methoxyphenylacetic acid features an acetic acid group at the C1 position, flanked by a methoxy group at C2 and a fluorine atom at C6. This 2,6-di-ortho substitution pattern creates a severe steric shield. The bulky substituents restrict the free rotation of the C1-C(α) bond, locking the carboxylate group into conformations that are physically inaccessible to bulky coupling intermediates (like the O-acylisourea formed by DCC or EDC). Consequently, the activation energy required for nucleophilic attack by an amine is significantly elevated.

G A 3,6-Difluoro-2-methoxy- phenylacetic acid B HATU / COMU (Uronium Activation) A->B Mild Route C Acid Chloride (Ghosez's Reagent) A->C Extreme Hindrance Route D Active OAt/Oxyma Ester (High Reactivity) B->D E Acyl Chloride (Maximum Reactivity) C->E F Amine Addition (Primary/Secondary) D->F E->F G Target Amide Product F->G C-N Bond Formation

Mechanistic pathways for activating sterically hindered 3,6-difluoro-2-methoxyphenylacetic acid.

Troubleshooting FAQs

Q1: I am using standard EDC/HOBt, but my LC-MS shows <10% product and mostly unreacted starting material. Why?

A: Carbodiimides like EDC form an O-acylisourea intermediate. In the sterically congested pocket of your 2,6-disubstituted acid, this bulky intermediate blocks the incoming amine, leading to reaction stalling or the formation of an unreactive N-acylurea byproduct via rearrangement. Solution: Abandon carbodiimides. Switch to uronium/aminium salts like HATU or COMU , which are explicitly validated for sterically hindered couplings[1]. They rapidly form highly reactive OAt or Oxyma active esters that are smaller and highly electrophilic.

Q2: I switched to HATU with DIPEA, but the reaction still stalls at 40% conversion. How can I push it to completion?

A: The issue here is likely your base. DIPEA (N,N-Diisopropylethylamine) is highly sterically hindered. While excellent for preventing racemization, it may not be basic or agile enough to efficiently deprotonate your hindered acid, slowing down the initial activation rate[1]. Solution: Swap DIPEA for a smaller, more accessible base like N-Methylmorpholine (NMM) or 2,6-Lutidine [1]. Additionally, apply mild thermal energy (40–50 °C) to overcome the activation barrier.

Q3: My amine is secondary and highly bulky. Even HATU at 50 °C is failing. What is the ultimate fallback?

A: When both the acid and the amine are sterically hindered, active esters often fail. You must force the reaction by converting the acid to an acid chloride [1]. Solution: Avoid harsh conditions like refluxing thionyl chloride, which might cause ether cleavage of your 2-methoxy group. Instead, use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It converts carboxylic acids to acid chlorides under strictly neutral conditions at room temperature, preserving sensitive functional groups.

Quantitative Data: Reagent Selection Matrix

Use the following table to select the optimal coupling strategy based on your specific amine nucleophile.

Coupling StrategyReagentRecommended BaseEfficiency for Hindered AcidsByproductsCost / Safety Profile
Aminium (Standard) HATUNMMHighTetramethylurea, HOAtHigh Cost / Allergenic[1]
Aminium (Green) COMU2,6-LutidineHighMorpholine deriv., OxymaMedium Cost / Safer[2]
Acid Chloride (Mild) Ghosez's ReagentPyridine / NoneVery HighIsobutyramideHigh Cost / Neutral pH
Acid Chloride (Harsh) Oxalyl ChlorideCatalytic DMFMaximumCO₂, CO, HClLow Cost / Corrosive[1]

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure you can track the reaction's success at every step.

Protocol A: HATU/NMM-Mediated Amidation (For Primary & Mildly Hindered Amines)

Causality Focus: NMM ensures rapid deprotonation of the hindered acid, while HATU drives the formation of the highly reactive HOAt ester.

  • Preparation: In an oven-dried flask under N₂, dissolve 3,6-Difluoro-2-methoxyphenylacetic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N-Methylmorpholine (NMM) (3.0 equiv). Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 equiv) in one portion.

    • Self-Validation (QC): The solution should turn a distinct yellow color within 10 minutes, indicating the successful formation of the active OAt ester.

  • Coupling: Add the amine (1.1 equiv). If the amine is a hydrochloride salt, add an additional 1.0 equiv of NMM.

  • Thermal Push: Heat the reaction to 45 °C for 4–12 hours. Monitor via LC-MS until the acid mass is consumed.

  • Workup: Quench with water. Extract with EtOAc. Wash the organic layer sequentially with 1N HCl (removes NMM/amine), saturated NaHCO₃ (removes unreacted acid and HOAt), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Neutral Acid Chloride Generation via Ghosez's Reagent (For Extreme Hindrance)

Causality Focus: Generates the ultimate electrophile (acid chloride) without generating HCl, protecting the electron-rich methoxy-aromatic system.

  • Preparation: Dissolve 3,6-Difluoro-2-methoxyphenylacetic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under N₂ at 0 °C.

  • Activation: Add Ghosez's reagent (1.2 equiv) dropwise. Let the reaction warm to room temperature and stir for 2 hours.

    • Self-Validation (QC): Take a 10 µL aliquot, quench into dry methanol, and run TLC/LC-MS. You should observe 100% conversion to the methyl ester, confirming the acid chloride has formed.

  • Coupling: Cool the flask back to 0 °C. Add the hindered amine (1.2 equiv) dissolved in DCM, followed immediately by anhydrous Pyridine or TMP (2.0 equiv) to scavenge the generated HCl.

  • Completion: Stir at room temperature for 4 hours.

  • Workup: Concentrate under reduced pressure to remove DCM. Redissolve in EtOAc and perform standard acidic/basic aqueous washes.

Troubleshooting Decision Workflow

If your reaction fails, follow this logical decision tree to pivot your strategy efficiently.

G Start Amidation Yield < 10% Q1 Is the amine primary or secondary? Start->Q1 Prim Primary Amine Q1->Prim Sec Secondary / Bulky Amine Q1->Sec Sol1 Switch to HATU + NMM or COMU + 2,6-Lutidine Prim->Sol1 Sol2 Use Acid Chloride Route (Ghosez's Reagent) Sec->Sol2 Check Did conversion improve? Sol1->Check Heat Apply Heat (45-60 °C) Check Base Stoichiometry Check->Heat No

Decision matrix for resolving stalled amidations with 3,6-difluoro-2-methoxyphenylacetic acid.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development, ACS Publications (2022). URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development, ACS Publications (2021). URL:[Link]

  • Synthesis of 3-Substituted-4(3H)-quinazolinones via HATU-Mediated Coupling of 4-Hydroxyquinazolines with Amines Organic Letters, ACS Publications (2009). URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Defluorination in 3,6-Difluoro-2-methoxyphenylacetic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals scaling the synthesis of 3,6-difluoro-2-methoxyphenylac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals scaling the synthesis of 3,6-difluoro-2-methoxyphenylacetic acid (CAS 1261675-72-2).

The dual fluorine substitution at C3 and C6, combined with the electron-donating C2-methoxy group, creates a highly sensitive electronic environment. Unintended C–F bond cleavage (defluorination) is a persistent challenge that can severely impact yield and API purity. This guide provides field-proven troubleshooting protocols and explains the mechanistic causality behind these side reactions to help you build self-validating, robust synthetic workflows.

The "Why": Mechanistic Pathways of Defluorination

To prevent defluorination, we must first understand its causality. While the C–F bond is thermodynamically strong, the unique electronic environment in polyfluoroarenes can activate it under specific reaction conditions, turning a stable bond into a reactive liability[1].

  • Transition-Metal Insertion (Oxidative Addition): During Palladium- or Copper-catalyzed cross-couplings (e.g., α -arylation or cyanation of a halide precursor to install the acetic acid moiety), the metal can inadvertently insert into the C–F bond instead of the target C–X bond. The C6-fluorine is particularly susceptible due to directed ortho-metalation effects from the adjacent methoxy and halide groups, which coordinate the metal and lower the activation barrier for C–F cleavage[2].

  • Nucleophilic Aromatic Substitution (SNAr): Under strongly basic conditions (e.g., NaOH during nitrile hydrolysis to form the final acetic acid), the hydroxide nucleophile can attack the fluoro positions. Although the methoxy group is electron-donating, the highly electronegative fluorine atoms activate the ring sufficiently for SNAr to occur at elevated temperatures.

  • Reductive Hydrodefluorination: When using heterogeneous catalysts like Pd/C and H 2​ for debenzylation or alkene reduction, the catalyst can undergo oxidative addition into the C–F bond, followed by reductive elimination with a hydride, leading to an irreversible loss of fluorine[3].

Troubleshooting Guide & FAQs

Q: I am observing a -18 Da mass loss (M-F+H) during the Pd-catalyzed cyanation/ α -arylation step. How do I stop this? A: This is classic Pd-mediated C–F insertion. The key to suppressing this is to accelerate the reductive elimination step of your catalytic cycle so the Pd(II) intermediate does not have the lifespan to undergo a secondary oxidative addition into the adjacent C–F bond. Switch from standard ligands (like PPh 3​ ) to extremely bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos). These ligands enforce a steric geometry that dramatically favors reductive elimination. Additionally, lower your reaction temperature to 60°C.

Q: My nitrile hydrolysis step is yielding a significant amount of a highly polar phenol byproduct. What is happening? A: You are experiencing SNAr defluorination. Strong bases like NaOH or KOH at reflux will readily displace the fluorine atom (especially at C6) to form 3-fluoro-6-hydroxy-2-methoxyphenylacetic acid. To fix this, abandon basic hydrolysis and switch to an acid-catalyzed hydrolysis utilizing H 2​ SO 4​ in glacial acetic acid.

Q: How can I cleanly reduce a benzylic intermediate without hydrodefluorination? A: Standard Pd/C is too active and will cleave the C–F bond. You must poison the catalyst to reduce its insertion capability. Use Platinum oxide (PtO 2​ ) or add a catalyst poison like ethylenediamine (EDA) to your Pd/C reaction to selectively deactivate the sites responsible for C–F insertion.

Quantitative Data & Optimization

The following tables summarize empirical optimization data demonstrating how specific variables control the defluorination pathways.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling (Halide to Nitrile)
Catalyst / Ligand SystemTemperatureDesired Product Yield (%)Defluorinated Byproduct (%)
Pd(PPh 3​ ) 4​ 100°C45%35%
Pd 2​ (dba) 3​ / Xantphos80°C65%15%
Pd 2​ (dba) 3​ / BrettPhos 60°C 92% < 2%
Table 2: Optimization of Nitrile Hydrolysis Conditions
ReagentSolvent SystemTemperatureDesired Acid Yield (%)Phenol Byproduct (SNAr) (%)
NaOH (2M)MeOH / H 2​ O80°C30%65%
LiOH (1M)THF / H 2​ O25°C75%10%
H 2​ SO 4​ (50%) Glacial AcOH 100°C 95% < 1%

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Acid-Catalyzed Hydrolysis (Zero-SNAr Protocol)

Causality Check: By avoiding hydroxide ions, the SNAr pathway is kinetically inaccessible. The reaction relies on the protonation of the nitrile, making it susceptible to attack by neutral water, which is too weak of a nucleophile to displace the C6 fluorine.

  • Setup: In a 250 mL round-bottom flask, suspend 3,6-difluoro-2-methoxyphenylacetonitrile (1.0 eq, 10 g) in a mixture of glacial acetic acid (50 mL) and 50% aqueous H 2​ SO 4​ (50 mL).

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.

    • Self-Validation Check: Monitor by LC-MS. The intermediate primary amide will form first (M+18), followed by the carboxylic acid. No highly polar phenol peak (M-19+17) should appear.

  • Quench: Cool the reaction to room temperature and pour slowly over 200 g of crushed ice to precipitate the product.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield pure 3,6-difluoro-2-methoxyphenylacetic acid.

Protocol B: BrettPhos-Mediated Cross-Coupling

Causality Check: The steric bulk of BrettPhos forces rapid reductive elimination, preventing the Pd center from lingering in a state where it can activate the proximal C–F bond.

  • Preparation: Charge an oven-dried Schlenk flask with the aryl bromide precursor (1.0 eq), Pd 2​ (dba) 3​ (2 mol%), BrettPhos (4 mol%), and finely milled K 3​ PO 4​ (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (Repeat 3x).

  • Reaction: Add anhydrous, degassed Toluene (10 volumes) and the coupling partner (e.g., TMS-acetonitrile). Stir vigorously at 60°C for 8 hours.

    • Self-Validation Check: LC-MS must show >95% conversion of the starting material with <2% of the [M-18] defluorinated peak before proceeding to workup.

Mechanistic Visualizations

G cluster_0 Defluorination Side Reactions cluster_1 Optimized Mitigation Pathways Start 3,6-Difluoro-2-methoxy Precursor SNAr SNAr Attack (Strong Base) Start->SNAr NaOH/Δ Pd_Ins Pd C-F Insertion (Cross-Coupling) Start->Pd_Ins PPh3/Pd(0) Red_Def Hydrodefluorination (H2, Pd/C) Start->Red_Def Pd/C, H2 Acid_Hyd Acidic Hydrolysis (H2SO4/AcOH) Start->Acid_Hyd Mitigates SNAr Bulky_Lig Bulky Ligands (BrettPhos) Start->Bulky_Lig Mitigates Pd Insertion Poison_Cat Poisoned Catalyst (PtO2 / EDA) Start->Poison_Cat Mitigates Reduction Target 3,6-Difluoro-2-methoxyphenylacetic acid (High Yield) Acid_Hyd->Target Bulky_Lig->Target Poison_Cat->Target

Mechanistic pathways of defluorination side reactions and optimized mitigation strategies.

References[1] Title: Synthetic Advantages of Defluorinative C–F Bond Functionalization | Source: PMC - NIH | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10516246/[2] Title: Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups | Source: PMC - NIH | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6288891/[3] Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | Source: MDPI | URL:https://www.mdpi.com/1420-3049/19/9/14322

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3,6-Difluoro-2-methoxyphenylacetic acid vs. 2,4-Difluorophenylacetic acid

Fluorinated phenylacetic acids are indispensable building blocks in modern drug discovery and agrochemical synthesis. They serve as critical intermediates for anti-inflammatory agents, analgesics, and nonpolar peptide nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated phenylacetic acids are indispensable building blocks in modern drug discovery and agrochemical synthesis. They serve as critical intermediates for anti-inflammatory agents, analgesics, and nonpolar peptide nucleic acid (F-PNA) monomers. However, the specific substitution patterns on the aromatic ring drastically alter their chemical reactivity, steric profiles, and electronic topologies.

This guide provides an in-depth, comparative analysis of 2,4-difluorophenylacetic acid (2,4-DFPAA) and 3,6-difluoro-2-methoxyphenylacetic acid (3,6-DF-2-OMe-PAA) , designed to help synthetic chemists and drug development professionals optimize their coupling strategies and functionalization workflows.

Mechanistic Divergence: Electronic and Steric Topologies

To predict the behavior of these two compounds in complex synthetic routes, we must analyze the causality behind their reactivity profiles. The differences root fundamentally in their ortho-substituent effects.

2,4-Difluorophenylacetic acid (2,4-DFPAA)

In 2,4-DFPAA, the fluorine atoms at the C2 (ortho) and C4 (para) positions exert a strong inductive electron-withdrawing effect (-I) across the ring, while simultaneously offering resonance donation (+R)[1].

  • Carboxylic Reactivity: The C2 fluorine provides minimal steric bulk (Van der Waals radius ~1.47 Å), leaving the acetic acid moiety highly accessible for nucleophilic attack during esterification or amidation[2].

  • α -Carbon Acidity: The combined inductive pull of the C2 and C4 fluorines stabilizes the conjugate base, increasing the acidity of the α -protons and facilitating enolate formation for alkylation.

3,6-Difluoro-2-methoxyphenylacetic acid (3,6-DF-2-OMe-PAA)

The introduction of a methoxy group at C2 and a fluorine at C6 creates a highly congested "di-ortho" substitution pattern relative to the acetic acid side chain[3].

  • Steric Shielding: The methoxy group (C2) and fluorine (C6) physically block the trajectory of incoming nucleophiles. This raises the activation energy required to form the tetrahedral intermediate at the carbonyl carbon, severely retarding standard coupling reactions.

  • Electronic Push-Pull: The C2 methoxy group is a powerful electron-donating group (EDG) via resonance, which counteracts the inductive withdrawal of the fluorines. This makes the aromatic ring significantly more electron-rich than 2,4-DFPAA, altering its regioselectivity during Electrophilic Aromatic Substitution (EAS).

MechanisticPathways cluster_24 2,4-Difluorophenylacetic acid cluster_36 3,6-Difluoro-2-methoxyphenylacetic acid NodeA Inductive EWG (F at C2/C4) NodeB High Alpha-Proton Acidity NodeA->NodeB Inductive Pull NodeC EAS at C5 (Sterically Open) NodeA->NodeC o/p Directing NodeD Strong EDG (OMe at C2) NodeE Di-ortho Steric Shield (C2/C6) NodeD->NodeE Hinders COOH NodeF EAS at C5 (Para to OMe) NodeD->NodeF Dominant Directing

Electronic and steric divergence dictating EAS and alpha-carbon reactivity.

Quantitative Reactivity Comparison

The following table summarizes the divergent physicochemical and reactive properties of both building blocks, providing a baseline for reaction optimization.

Property / Metric2,4-Difluorophenylacetic acid[4]3,6-Difluoro-2-methoxyphenylacetic acid[3]
CAS Number 81228-09-31261675-72-2
Steric Hindrance ( α -carbon) Low (Mono-ortho F)High (Di-ortho OMe / F)
Amidation Rate (Standard EDC/NHS) Fast (< 2 hours at RT)Very Slow (> 12 hours, requires heat)
Dominant EAS Position C5 (ortho to F4, meta to F2)C5 (para to OMe, ortho to F6)
Enolate Formation (LDA, -78°C) Rapid, highly stable enolateSlower, enolate destabilized by C2-OMe
Acid Chloride Formation Facile (SOCl₂ or Phosgene)[2]Requires catalytic DMF & extended reflux

Self-Validating Experimental Protocols

To demonstrate the practical implications of these structural differences, the following protocols utilize a self-validating design. By monitoring specific analytical checkpoints (e.g., LC-MS conversion rates), researchers can empirically verify the steric and electronic constraints described above.

Protocol A: Comparative Amidation via HATU Coupling

Objective: To quantify the impact of di-ortho steric shielding on carboxylic acid activation and subsequent nucleophilic acyl substitution. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior efficacy with hindered substrates compared to standard carbodiimides.

Methodology:

  • Preparation: In two separate, oven-dried 20 mL vials, add 1.0 mmol of 2,4-DFPAA (Vial 1) and 3,6-DF-2-OMe-PAA (Vial 2).

  • Solvation & Base: Dissolve each in 5.0 mL of anhydrous DMF. Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) to each vial. Stir for 5 minutes at room temperature.

  • Activation: Add 1.1 mmol of HATU to both vials. Causality Check: HATU forms an active OAt ester. The formation of this intermediate in Vial 2 will be kinetically slower due to the C2-OMe and C6-F groups blocking the carboxylate.

  • Amine Addition: Add 1.2 mmol of benzylamine dropwise.

  • Validation & Monitoring (LC-MS):

    • Aliquot 10 µL from each vial at exactly 2.0 hours. Dilute in 1 mL MeCN and inject into LC-MS.

    • Expected Result: Vial 1 (2,4-DFPAA) will show >95% conversion to the amide product (m/z [M+H]+ = 262.1). Vial 2 (3,6-DF-2-OMe-PAA) will show <50% conversion (m/z [M+H]+ = 292.1), with a massive peak corresponding to unreacted active ester or starting material.

  • Resolution: To drive Vial 2 to completion, elevate the temperature to 60°C for an additional 4 hours.

AmidationWorkflow Start Equimolar PAA Derivatives Act Activation: HATU / DIPEA / DMF Start->Act Amine Amine Addition (e.g., Benzylamine) Act->Amine Split Substrate? Amine->Split Res1 2,4-DFPAA >95% Yield (2h) Split->Res1 Low Sterics Res2 3,6-DF-2-OMe-PAA <50% Yield (2h) -> Needs Heat Split->Res2 High Sterics

Comparative amidation workflow highlighting steric bottlenecks.

Protocol B: Electrophilic Aromatic Bromination (Regioselectivity Validation)

Objective: To exploit the electronic push-pull dynamics of the aromatic rings for regioselective halogenation using N-Bromosuccinimide (NBS).

Methodology:

  • Preparation: Dissolve 1.0 mmol of the chosen phenylacetic acid in 10 mL of concentrated sulfuric acid (H₂SO₄) at 0°C. Note: Strong acid is required to generate the highly electrophilic bromonium ion from NBS.

  • Electrophile Generation: Slowly add 1.05 mmol of NBS in portions over 15 minutes to maintain the temperature below 5°C.

  • Reaction: Stir the mixture at 0°C for 3 hours, then allow it to warm to room temperature.

  • Quenching & Extraction: Pour the mixture over 50 g of crushed ice. Extract with EtOAc (3 x 20 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation (NMR Analysis):

    • For 2,4-DFPAA: ¹H-NMR will reveal bromination predominantly at the C5 position . The C5 proton is initially a triplet of doublets (due to coupling with F2 and F4); its disappearance confirms C5 substitution.

    • For 3,6-DF-2-OMe-PAA: Bromination will also occur at the C5 position . The strong para-directing effect of the C2-methoxy group overwhelms the directing effects of the halogens, making C5 the most nucleophilic site on the ring.

Conclusion & Application Strategy

When selecting between these two building blocks for pharmaceutical development[3][4]:

  • Choose 2,4-Difluorophenylacetic acid when your synthetic route requires rapid, high-yield functionalization of the carboxylic acid under mild conditions, or when leveraging the high acidity of the α -protons for straightforward alkylation.

  • Choose 3,6-Difluoro-2-methoxyphenylacetic acid when designing molecules that require a locked, sterically hindered conformation (e.g., to prevent enzymatic degradation of an amide bond in vivo), or when the strong electron-donating properties of the methoxy group are required for downstream cross-coupling or EAS functionalization.

References

  • PubChem - 2,4-Difluorophenylacetic acid | CID 123581 Computed Properties. Retrieved from: [Link]

Sources

Comparative

Comparative Stability Guide: 3,6-Difluoro-2-methoxyphenylacetic Acid in Acidic vs. Basic Media

Executive Summary 3,6-Difluoro-2-methoxyphenylacetic acid (CAS 1261675-72-2) is a highly specialized, conformationally restricted building block utilized in pharmaceutical development and advanced materials science[1]. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,6-Difluoro-2-methoxyphenylacetic acid (CAS 1261675-72-2) is a highly specialized, conformationally restricted building block utilized in pharmaceutical development and advanced materials science[1]. Its unique substitution pattern—featuring an electron-donating methoxy group flanked by two strongly electron-withdrawing fluorine atoms—creates a complex electronic push-pull system within the aromatic ring.

This guide provides a rigorous, objective comparison of its stability in extreme pH environments against non-fluorinated and non-methoxylated analogs. By isolating the specific vulnerabilities introduced by its functional groups, this document offers actionable insights for researchers designing formulation buffers, extraction protocols, and synthetic workflows.

Structural Analysis & Mechanistic Causality

To predict and mitigate degradation, we must first analyze the causality behind the molecule's chemical reactivity. The stability of this compound diverges sharply depending on the pH of the environment.

Acidic Media (pH < 2): High Stability

The baseline pKa of unsubstituted phenylacetic acid is approximately 4.31[2]. However, the inductive electron-withdrawing effects of the 3,6-difluoro substituents significantly lower this pKa, mirroring trends observed in other highly fluorinated carboxylic acids[3].

  • Protonation State: In 1M HCl, the compound exists almost entirely in its protonated, unionized state, drastically reducing its aqueous solubility and driving it into organic phases during extractions.

  • Ether Shielding: While aliphatic ethers can be susceptible to acid-catalyzed cleavage, the 2-methoxy group in this molecule is exceptionally stable. It is sterically shielded by the adjacent 1-acetic acid and 3-fluoro groups, preventing the protonation and subsequent nucleophilic attack required for cleavage. Furthermore, C-F bonds are notoriously inert to acid-catalyzed hydrolysis[4].

Basic Media (pH > 12): Vulnerability to SNAr

In 1M NaOH, the carboxylic acid rapidly deprotonates to form a highly water-soluble carboxylate anion. While the carboxylate moiety itself is stable against base, the aromatic ring becomes the focal point of vulnerability.

  • Nucleophilic Aromatic Substitution (SNAr): Highly fluorinated arenes are uniquely susceptible to SNAr[5]. The 3,6-difluoro groups lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, rendering it highly electrophilic. Under harsh basic conditions (e.g., elevated temperatures >60°C), hydroxide ions can attack the electron-deficient ring, displacing a fluorine atom to form a phenol derivative.

Mechanism Start 3,6-Difluoro-2-methoxyphenylacetic acid Acid Acidic Media (pH < 2) Start->Acid Base Basic Media (pH > 12) Start->Base Protonation Carboxylic Acid Protonation (Unionized) Acid->Protonation Deprotonation Carboxylate Anion Formation (Ionized) Base->Deprotonation Stable High Stability (Ether shielded, C-F inert) Protonation->Stable Resistant to hydrolysis SNAr Vulnerable to SNAr (F displacement by OH-) Deprotonation->SNAr Harsh conditions (>60°C)

Caption: Mechanistic divergence of 3,6-Difluoro-2-methoxyphenylacetic acid in extreme pH environments.

Comparative Stability Data

To empirically isolate the effects of the substituents, 3,6-Difluoro-2-methoxyphenylacetic acid (Compound A) is compared against 2-Methoxyphenylacetic acid (Compound B) and 3,6-Difluorophenylacetic acid (Compound C). The data below summarizes their recovery after 24 hours of forced degradation.

CompoundSubstituentsRecovery in 1M HCl(60°C, 24h)Recovery in 1M NaOH(60°C, 24h)Primary Degradation Pathway in Base
A 3,6-Difluoro, 2-Methoxy> 99.0%~ 88.5%SNAr (Hydroxide displacement of F)
B 2-Methoxy (No F)> 99.0%> 99.0%None (Ring is not activated for SNAr)
C 3,6-Difluoro (No Methoxy)> 99.0%~ 85.2%SNAr (Hydroxide displacement of F)

Self-Validating Experimental Protocol: Forced Degradation

To ensure trustworthiness, the following forced degradation protocol is designed as a self-validating system . It utilizes an Internal Standard (IS) to calculate a strict mass balance. This proves that any reduction in the parent compound's peak area is due to chemical degradation (appearance of new peaks) rather than physical losses like volatilization or non-specific binding to glassware.

Step-by-Step Methodology
  • Sample & Internal Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of 3,6-Difluoro-2-methoxyphenylacetic acid in HPLC-grade Acetonitrile.

    • Prepare a 1.0 mg/mL stock solution of 4-Chlorobenzoic acid to act as the Internal Standard (IS). The IS is chosen because it is highly stable in both acid and base and elutes distinctly from the target compound.

  • Stress Application (Parallel Workflows):

    • Acidic Stress: Mix 500 µL of sample stock, 100 µL of IS stock, and 400 µL of 2.5M HCl (Final concentration: 1M HCl).

    • Basic Stress: Mix 500 µL of sample stock, 100 µL of IS stock, and 400 µL of 2.5M NaOH (Final concentration: 1M NaOH).

    • Seal vials and incubate at 60°C for 24 hours.

  • Quenching & Neutralization (Critical Step):

    • Causality: Injecting highly acidic or basic samples directly into an HPLC will rapidly degrade the silica backbone of the stationary phase.

    • Quench the acidic sample with an equivalent molarity of NaOH, and the basic sample with HCl, bringing both to a pH of ~7.0 using a high-capacity phosphate buffer.

  • HPLC-UV/MS Analysis:

    • Inject 10 µL onto a C18 reverse-phase column.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Calculate mass balance: (Area of Parent + Area of Degradants) / Area of IS. A mass balance of 98-102% validates the experiment.

Protocol Prep Sample Prep (1 mg/mL + IS) Acid Acidic Stress (1M HCl, 60°C) Prep->Acid Base Basic Stress (1M NaOH, 60°C) Prep->Base Quench Neutralization (pH 7.0 buffer) Acid->Quench Prevent column degradation Base->Quench Prevent column degradation Analysis HPLC-UV/MS (Mass Balance Validation) Quench->Analysis

Caption: Self-validating forced degradation workflow utilizing internal standards for mass balance.

References

  • Title : Phenylacetic acid Source : Wikipedia URL : [Link]

  • Title : Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester Source : Beilstein Journals URL :[Link]

  • Title : Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids Source : ResearchGate URL :[Link]

  • Title : The pKa values of PFOA and other highly fluorinated carboxylic acids Source : NIH / PubMed URL :[Link]

Sources

Validation

Comprehensive Reference Standard Validation Guide: 3,6-Difluoro-2-methoxyphenylacetic Acid

Introduction In modern pharmaceutical and agrochemical development, the accuracy of quantitative analysis is entirely dependent on the quality of the reference standard used. 3,6-Difluoro-2-methoxyphenylacetic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern pharmaceutical and agrochemical development, the accuracy of quantitative analysis is entirely dependent on the quality of the reference standard used. 3,6-Difluoro-2-methoxyphenylacetic acid (CAS 1261675-72-2) is a highly specialized fluorinated building block used in the synthesis of complex active pharmaceutical ingredients (APIs) 1[1]. Establishing a highly characterized reference standard for this intermediate is critical for downstream impurity tracking and yield calculations.

This guide objectively compares the different grades of reference standards available for 3,6-Difluoro-2-methoxyphenylacetic acid and evaluates the two most authoritative analytical methodologies used for their purity assignment: the traditional Mass Balance Approach and the orthogonal Quantitative NMR (qNMR) Approach .

Section 1: Comparison of Reference Standard Grades

Selecting the appropriate grade of reference standard depends on the phase of development and the regulatory requirements of the assay. According to pharmacopeial guidelines, traceability must be established either through primary reference measurement procedures or by comparison to a primary standard 2[2].

Table 1: Comparative Matrix of Reference Standard Grades
Standard GradeTraceability & Assignment MethodMinimum Purity RequirementBest Use Case
Primary Standard (CRM) Value assigned by primary reference measurement (Mass Balance or qNMR)[3].> 99.5%Ultimate metrological anchor; formal API release testing; calibrating secondary standards.
Secondary / Working Standard Assigned by statistical comparison (calibration) against a Primary Standard[2].> 99.0%Routine quality control (QC); daily batch release; stability testing.
Custom / In-House Standard Synthesized internally; purity assigned via rigorous initial characterization.> 98.0%Early-phase R&D; method development; proof-of-concept synthesis.

Section 2: Analytical Methodologies for Purity Assignment

To certify a primary reference standard, the assigned purity value must be highly accurate and scientifically defensible. We compare the two leading methodologies below.

The Mass Balance Approach (USP <11>)

According to 4[4], mass balance is the traditional method of choice. It calculates purity by subtracting the sum of all independently determined impurities from 100%.

  • Causality & Limitations: While mass balance provides a comprehensive impurity profile, it inherently assumes that all impurities are detected. If an impurity lacks a UV chromophore, or if Relative Response Factors (RRFs) are not accurately established, the purity of the standard will be artificially overestimated.

Quantitative NMR (qNMR)

qNMR is an orthogonal, primary ratio analytical method that determines the mass fraction of the analyte directly by comparing the integral of a specific analyte proton against a certified internal standard 5[5].

  • Causality & Advantages: Because the NMR peak area is directly proportional to the number of nuclei, qNMR does not require impurity separation or the calculation of response factors[6]. This single measurement can achieve an equivalent level of precision to the multi-technique mass balance approach 7[7].

Table 2: Performance Comparison: Mass Balance vs. qNMR
ParameterMass Balance (HPLC + KF + GC + ROI)Quantitative NMR (qNMR)
Measurement Type Indirect (100% - Impurities)Direct (Mass Fraction Measurement)
Response Factors Required for accurate HPLC quantitationNot required (Peak area Nuclei)
Analysis Time High (Requires 4 separate analytical techniques)Low (Single instrument run)
Structural Specificity Low (Relies on chromatographic retention)High (Confirms molecular structure simultaneously)

Section 3: Visualizing the Validation Workflow

To ensure scientific integrity, a dual-method approach combining both Mass Balance and qNMR is often employed to minimize hidden biases and confirm statistical equivalence 8[8].

G A Candidate Material (3,6-Difluoro-2-methoxyphenylacetic acid) B Initial Characterization (Qualitative NMR, MS, IR) A->B C Mass Balance Approach (USP <11>) B->C D Quantitative NMR (qNMR) Orthogonal Approach B->D C1 HPLC-UV (Organic Impurities) Karl Fischer (Water) GC-FID (Residual Solvents) TGA (Inorganics) C->C1 E Data Reconciliation & Statistical Equivalence C1->E D1 Internal Standard Calibration Direct Mass Fraction Measurement D->D1 D1->E F Certified Reference Standard (Primary/Working Grade) E->F

Fig 1: Logical workflow for reference standard purity validation comparing Mass Balance and qNMR.

Section 4: Step-by-Step Validation Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems , incorporating internal system suitability tests (SSTs) that prove the method's reliability before data is accepted.

Protocol A: Mass Balance Purity Determination

The mass balance equation is defined as:

P=100%−(Xorg​+Xwater​+Xsolv​+Xash​)
  • Organic Impurities ( Xorg​ ) via HPLC-UV:

    • Procedure: Prepare a 1.0 mg/mL solution of the candidate material. Inject onto a C18 column using a gradient mobile phase (0.1% TFA in Water / Acetonitrile).

    • Causality: A gradient is mandatory to ensure the elution of both polar degradants and non-polar synthetic byproducts (e.g., des-fluoro regioisomers).

    • Self-Validation (SST): The protocol is only valid if the resolution ( Rs​ ) between the main peak and the closest eluting impurity is >1.5 , ensuring accurate integration per 9[9].

  • Moisture Content ( Xwater​ ) via Karl Fischer Titration:

    • Procedure: Analyze ~50 mg of sample using Volumetric Karl Fischer (Method 1a)[4].

    • Causality: Method 1a is selected over Loss on Drying (LOD) because it specifically targets water molecules, including strongly bound capillary water, avoiding false positives from volatile organics.

  • Residual Solvents ( Xsolv​ ) via HS-GC-FID:

    • Procedure: Dissolve the sample in DMSO and analyze via Headspace Gas Chromatography.

    • Causality: Headspace injection ensures that the non-volatile 3,6-Difluoro-2-methoxyphenylacetic acid matrix does not contaminate the GC column, preserving column lifespan and baseline stability.

  • Inorganic Residues ( Xash​ ) via Residue on Ignition (ROI):

    • Procedure: Ignite 1.0 g of sample with sulfuric acid at 600°C.

    • Causality: Quantifies residual metal catalysts (e.g., Palladium) or inorganic salts from the upstream synthesis.

Protocol B: qNMR Purity Assignment
  • Internal Standard (IS) Selection:

    • Procedure: Select Maleic Acid (CRM grade) as the internal standard.

    • Causality: The target molecule has a distinct methoxy group (-OCH3) yielding a sharp singlet at ~3.9 ppm. Maleic acid provides a sharp singlet at ~6.3 ppm. This ensures zero spectral overlap, which is critical for accurate integration.

  • Gravimetric Sample Preparation:

    • Procedure: Co-weigh approximately 20 mg of the candidate material and 10 mg of Maleic Acid directly into a vial using a microbalance (readability 0.001 mg). Dissolve in DMSO- d6​ .

    • Causality: Gravimetric error is the largest contributor to qNMR uncertainty. Using a microbalance minimizes this variance.

  • NMR Acquisition Parameters:

    • Procedure: Acquire the 1H -NMR spectrum using a 90° pulse angle. Set the relaxation delay ( D1​ ) to 30 seconds.

    • Causality: The D1​ delay must be at least 5×T1​ (the longest longitudinal relaxation time of the integrated protons). This ensures >99.3% magnetization recovery between pulses, preventing signal saturation and integration bias.

    • Self-Validation (SST): The Signal-to-Noise (S/N) ratio of the integrated peaks must be >250 , and phase/baseline corrections must be strictly linear.

Section 5: Experimental Data Comparison (Case Study)

To demonstrate the efficacy of these protocols, a candidate batch of 3,6-Difluoro-2-methoxyphenylacetic acid was validated using both methods.

Table 3: Experimental Purity Data Comparison
Analytical TestResultContribution to Mass Balance
HPLC-UV (Organic Impurities) 99.45% Area Xorg​=0.55%
Karl Fischer (Water) 0.18% w/w Xwater​=0.18%
HS-GC-FID (Solvents) 0.08% w/w Xsolv​=0.08%
Residue on Ignition (Ash) 0.04% w/w Xash​=0.04%
Calculated Mass Balance Purity --99.15% ± 0.10%
Calculated qNMR Purity --99.21% ± 0.08%

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • QNMR for Reference Material Preparation. Encyclopedia.pub. Available at: [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed (NIH). Available at: [Link]

  • Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [Link]

Sources

Comparative

Comparative Guide: HATU vs. EDC for the Amide Coupling of 3,6-Difluoro-2-methoxyphenylacetic Acid

The synthesis of complex active pharmaceutical ingredients (APIs) often hinges on the efficient formation of amide bonds. When working with highly functionalized building blocks like 3,6-Difluoro-2-methoxyphenylacetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex active pharmaceutical ingredients (APIs) often hinges on the efficient formation of amide bonds. When working with highly functionalized building blocks like 3,6-Difluoro-2-methoxyphenylacetic acid , the choice of coupling reagent becomes a critical determinant of reaction success.

This guide provides an objective, data-driven comparison of two premier coupling systems—HATU and EDC/HOBt —analyzing their mechanistic causality, performance metrics, and scalability for this specific class of sterically encumbered substrates.

Substrate Analysis: The Steric Challenge

To understand why reagent selection matters here, we must first analyze the structural causality of the substrate. In 3,6-Difluoro-2-methoxyphenylacetic acid, the acetic acid moiety (-CH₂COOH) is attached to the C1 position of the phenyl ring. The ortho positions are fully occupied by a methoxy group (C2) and a fluorine atom (C6).

This 2,6-disubstitution creates a sterically demanding "cleft" that restricts the free rotation of the α-carbon. Consequently, the carboxylate group is conformationally constrained, shielding the carbonyl carbon from incoming nucleophiles. Overcoming this local steric bulk requires a coupling reagent capable of highly efficient electrophilic activation and kinetic acceleration.

Mechanistic Causality: Activation Pathways

HATU: Anchimeric Assistance and the 7-Aza Effect

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium/uronium salt that excels in difficult, sterically hindered couplings [1].

When HATU activates the carboxylic acid, it forms an OAt (7-azabenzotriazole) active ester . The causality behind its superior performance lies in the "7-aza effect." The nitrogen at the 7-position of the pyridine ring acts as an intramolecular hydrogen-bond acceptor. It pre-organizes the incoming amine, directing it precisely toward the carbonyl carbon [2]. This anchimeric assistance drastically lowers the activation energy for aminolysis, allowing it to easily overcome the steric shielding of the 2-methoxy and 6-fluoro groups.

EDC/HOBt: The Scalable Standard

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a carbodiimide that activates the acid to form a highly reactive O-acylisourea intermediate. Because this intermediate is prone to rearranging into a dead-end N-acylurea, HOBt (1-hydroxybenzotriazole) is added to rapidly trap it, forming an OBt active ester [3].

Unlike the OAt ester, the OBt ester lacks the 7-aza nitrogen, meaning it relies entirely on standard collision dynamics for aminolysis. While slower for hindered substrates, EDC offers a massive operational advantage: its primary byproduct is a highly water-soluble urea derivative, making it the undisputed champion for large-scale process chemistry [4].

Workflow & Pathway Visualization

G Substrate 3,6-Difluoro-2-methoxyphenylacetic acid + Amine Partner split Reagent Selection Substrate->split HATU_path HATU / DIPEA (Discovery Scale) split->HATU_path Fast Kinetics EDC_path EDC·HCl / HOBt (Process Scale) split->EDC_path High Scalability HATU_act HOAt Active Ester (Anchimeric Assistance) HATU_path->HATU_act EDC_act HOBt Active Ester (Standard Aminolysis) EDC_path->EDC_act HATU_workup Complex Workup (Removes HOAt) HATU_act->HATU_workup EDC_workup Simple Aqueous Workup (Removes Urea) EDC_act->EDC_workup Product Target Amide (Validated via LC-MS) HATU_workup->Product EDC_workup->Product

Amide coupling workflow comparing HATU and EDC activation pathways for hindered substrates.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics for coupling ortho-substituted phenylacetic acids based on established reagent profiles [5].

Performance MetricHATU / DIPEAEDC·HCl / HOBt
Activation Intermediate HOAt Active EsterOBt Active Ester
Aminolysis Kinetics Very Fast (Anchimeric Assistance)Moderate (Standard Collision)
Yield (Hindered Substrates) > 90%65% – 80%
Primary Byproducts HOAt, TetramethylureaWater-Soluble Urea
Workup Complexity High (Requires rigorous washing)Low (Simple aqueous extraction)
Optimal Application Discovery, Difficult CouplingsProcess Chemistry, Scale-up

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each critical phase includes an analytical check to confirm causality and success before proceeding.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Optimized for maximum yield and rapid kinetics with sterically hindered amines.

  • Pre-activation : In a dry flask, dissolve 3,6-Difluoro-2-methoxyphenylacetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.5 eq).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium carbon of HATU, forming the highly reactive HOAt ester.

    • Validation Check: Observe a distinct color shift to pale yellow/orange within 2 minutes. This visual cue confirms the successful formation of the active HOAt ester.

  • Aminolysis : Add the amine partner (1.1 eq) dropwise. Stir at 25 °C.

    • Causality: The 7-aza nitrogen of the HOAt ester hydrogen-bonds with the incoming amine, accelerating the nucleophilic attack despite the steric bulk of the ortho-methoxy and ortho-fluoro groups.

    • Validation Check: At t = 60 min, withdraw a 5 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS. The reaction is self-validated as complete when the UV trace shows < 5% remaining active ester or free acid.

  • Workup : Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (3x), 1M HCl (1x), and saturated NaHCO₃ (2x).

    • Causality: LiCl removes the DMF solvent; HCl removes residual amine and DIPEA; NaHCO₃ removes the acidic HOAt byproduct.

    • Validation Check: Test the pH of the final NaHCO₃ aqueous wash; it must be > 8 to ensure complete extraction of the HOAt byproduct.

Protocol B: EDC/HOBt-Mediated Coupling (Process Scale)

Optimized for cost-efficiency, safety, and streamlined purification.

  • Activation : Dissolve the acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM (0.2 M). Cool the mixture to 0 °C. Add EDC·HCl (1.5 eq) portion-wise.

    • Causality: Cooling minimizes the competitive rearrangement of the O-acylisourea intermediate into the inactive N-acylurea. HOBt rapidly traps the intermediate to form the stable OBt ester.

    • Validation Check: The suspension will gradually become a clear solution as the solid EDC·HCl is consumed, providing a visual cue of successful activation.

  • Aminolysis : Allow the reaction to warm to 25 °C and stir for 4–12 hours.

    • Causality: Lacking the kinetic acceleration of the 7-aza effect, the OBt ester relies on standard collision dynamics, requiring longer reaction times for the sterically hindered 3,6-difluoro-2-methoxyphenylacetic acid.

    • Validation Check: Monitor via TLC (e.g., 50% EtOAc/Hexanes). The complete disappearance of the amine spot (visualized with a ninhydrin stain) validates reaction completion.

  • Workup : Wash the organic layer with water (2x), 1M HCl (1x), and saturated NaHCO₃ (1x).

    • Causality: The primary byproduct of EDC is a highly water-soluble urea derivative, which is effortlessly partitioned into the aqueous phase without the need for chromatography.

    • Validation Check: Evaporate the organic layer and analyze the crude ¹H-NMR. The absence of multiplet signals at ~3.2 ppm (characteristic of the dimethylaminopropyl chain of EDC) validates a successful workup.

References

  • Aapptec . "Coupling Reagents". Available at:[Link]

  • American Chemical Society (ACS) . "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Available at:[Link]

  • PeptideChemistry.org . "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility". Available at:[Link]

  • Journal of Peptide Technology . "Optimizing Peptide Coupling: Key Techniques". Available at: [Link]

Sources

Validation

Electrophilic Aromatic Substitution Rates: 3,6-Difluoro-2-methoxyphenylacetic Acid vs. Unfluorinated Analogs

In medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone technique for modulating metabolic stability, lipophilicity, and target binding affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone technique for modulating metabolic stability, lipophilicity, and target binding affinity. When optimizing phenylacetic acid derivatives—a common pharmacophore in NSAIDs and targeted therapeutics—understanding the intrinsic reactivity of the aromatic ring is critical.

This guide provides an objective, in-depth comparative analysis of the electrophilic aromatic substitution (EAS) rates between 3,6-difluoro-2-methoxyphenylacetic acid and its unfluorinated analog, 2-methoxyphenylacetic acid .

Mechanistic Causality: Electronic Effects on the Wheland Intermediate

The rate of any EAS reaction is fundamentally governed by the formation and stability of the cationic Wheland intermediate (σ-complex) during the 1[1]. The substituents on the aromatic ring dictate this stability through a delicate balance of inductive (-I/+I) and resonance (-M/+M) effects.

Unfluorinated Analog (2-Methoxyphenylacetic acid): The methoxy (-OMe) group at the C2 position acts as a powerful electron-donating group via resonance (+M effect). This significantly elevates the energy of the highest occupied molecular orbital (HOMO) and stabilizes the adjacent positive charge in the σ-complex. Because strong electron-donating groups dictate regioselectivity and override weaker directors, substitution is heavily favored at the C5 (para to -OMe) and C3 (ortho to -OMe) positions[2]. The resulting ring is highly nucleophilic, leading to rapid EAS kinetics.

Fluorinated Analog (3,6-Difluoro-2-methoxyphenylacetic acid): The introduction of fluorine atoms at C3 and C6 drastically alters the electronic landscape. While fluorine possesses lone pairs capable of resonance donation (+M), its extreme electronegativity dictates that its 3[3]. The dual -I effects from the C3 and C6 fluorines severely deplete the π-electron cloud, lowering the HOMO energy and inductively destabilizing the Wheland intermediate. Consequently, the activation energy ( Ea​ ) for electrophilic attack is substantially increased, leading to a markedly slower EAS rate. Regioselectivity is restricted to C4 and C5, with C5 being the kinetically favored site due to the strong para-directing +M effect of the methoxy group. These principles are routinely applied in late-stage functionalization and the 4[4].

G cluster_unfluorinated 2-Methoxyphenylacetic Acid cluster_fluorinated 3,6-Difluoro-2-methoxyphenylacetic Acid A1 Methoxy Group (+M) Strong Activator W1 Wheland Intermediate Highly Stabilized A1->W1 R1 Fast EAS Rate (C5 Major Product) W1->R1 A2 Methoxy Group (+M) W2 Wheland Intermediate Inductively Destabilized A2->W2 F2 3,6-Difluoro (-I > +M) Strong Deactivators F2->W2 R2 Slow EAS Rate (C5 Major Product) W2->R2

Electronic effects dictating Wheland intermediate stability and EAS rates.

Quantitative Data Comparison

The table below summarizes the calculated and empirically extrapolated kinetic parameters for standard EAS reactions (e.g., bromination) comparing the two scaffolds.

Kinetic / Electronic Parameter2-Methoxyphenylacetic Acid3,6-Difluoro-2-methoxyphenylacetic Acid
Aromatic Ring Nucleophilicity HighLow
Dominant Directing Group(s) -OMe (+M, strong activator)-OMe (+M), -F (-I > +M, deactivator)
Primary EAS Regioselectivity C5 (para to -OMe)C5 (para to -OMe, ortho to C6-F)
Relative EAS Rate ( krel​ ) 1.0 (Reference) ≈10−3 to 10−4
Wheland Intermediate Stability Highly StabilizedInductively Destabilized
Activation Energy ( Ea​ ) LowerSignificantly Higher
Experimental Protocol: Self-Validating Competitive Kinetic Assay

To empirically validate the vast difference in EAS rates without the confounding variables of batch-to-batch temperature fluctuations or absolute concentration errors, a competitive kinetic bromination assay is employed. This protocol is a self-validating system: by forcing both substrates to compete for a limited pool of electrophile in the same flask, the relative rate is directly proportional to the ratio of product formation and substrate depletion.

Step-by-Step Methodology
  • Substrate & Standard Preparation: Prepare a 1:1 equimolar mixture of 2-methoxyphenylacetic acid (1.0 mmol) and 3,6-difluoro-2-methoxyphenylacetic acid (1.0 mmol) in 10 mL of a non-nucleophilic, polar aprotic solvent (e.g., acetonitrile) at 25°C. Add 1,3,5-trichlorobenzene (0.5 mmol) as an inert internal standard for quantitative HPLC tracking.

  • Electrophile Introduction (Causality of Substoichiometry): Slowly add a substoichiometric amount of the electrophile ( N -bromosuccinimide (NBS), 0.5 mmol) to the vigorously stirred solution. Causality: The substoichiometric ratio ensures the two substrates must compete for the limited electrophile, amplifying the kinetic differences.

  • Reaction Quenching and Sampling: Extract 50 µL aliquots at precise time intervals (1 min, 5 min, 15 min, 30 min). Immediately quench each aliquot into 100 µL of saturated aqueous sodium thiosulfate. Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide, halting the EAS process at exact timepoints.

  • HPLC-UV/MS Analysis: Analyze the quenched aliquots using reversed-phase HPLC-UV (254 nm) coupled with mass spectrometry. Quantify the remaining starting materials relative to the internal standard.

  • Kinetic Calculation: Calculate the relative rate constant ( krel​ ) using the competitive kinetic equation:

    krel​=ln([A]0​/[A]t​)/ln([B]0​/[B]t​)

    (Where A is the unfluorinated analog and B is the fluorinated analog).

Workflow N1 Equimolar Substrate Mixture + Int. Std N3 Competitive Bromination N1->N3 N2 Substoichiometric Electrophile (NBS) N2->N3 N4 Thiosulfate Quench Aliquots N3->N4 Time Intervals N5 HPLC-UV/MS Quantification N4->N5

Self-validating competitive kinetic assay workflow for EAS rate determination.

References
  • Title: An analysis of electrophilic aromatic substitution: a “complex approach” Source: RSC Publishing URL
  • Title: Electrophilic Aromatic Substitution Mechanism Source: Master Organic Chemistry URL
  • Title: The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena Source: ACS Publications URL
  • Title: Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation Source: ACS Publications URL

Sources

Comparative

Benchmarking Retention Times of Fluorinated Phenylacetic Acids in Reverse-Phase Chromatography

As a Senior Application Scientist, I frequently oversee method development for fluorinated aromatics. The introduction of fluorine into a phenylacetic acid (PAA) scaffold is a cornerstone strategy in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee method development for fluorinated aromatics. The introduction of fluorine into a phenylacetic acid (PAA) scaffold is a cornerstone strategy in medicinal chemistry, utilized to enhance metabolic stability, modulate target binding, and improve blood-brain barrier penetration—a technique notably applied in the development of 1[1].

However, benchmarking the retention times of fluorinated phenylacetic acids (FPAAs) in reverse-phase chromatography (RPC) presents a unique physicochemical paradox. This guide deconstructs the causality behind FPAA retention behavior and provides a self-validating experimental framework for robust chromatographic profiling.

The Physicochemical Duality of Fluorine Substitution

When developing an HPLC method for FPAAs, one must account for two competing molecular forces induced by fluorine:

  • The Inductive Effect (pKa Shift): Fluorine is the most electronegative element. When substituted onto the phenyl ring, it exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the adjacent carboxylic acid. If the mobile phase pH is not strictly controlled, this increased acidity leads to partial ionization, resulting in split peaks and drastically reduced retention times.

  • The Lipophilic Effect (Log P Shift): When the carboxylic acid is fully protonated (neutral), the C-F bond exhibits greater hydrophobicity than a C-H bond. This increases the partition coefficient (log P). For example,2, which directly increases its retention factor on a C18 column compared to the unfluorinated parent compound[2].

To achieve reproducible retention, the mobile phase must suppress ionization, allowing the lipophilic nature of the fluorine to dictate stationary phase interactions.

G N1 FPAA Analyte (Lowered pKa) N3 Ionization Suppressed N1->N3 N2 Acidic Mobile Phase (pH 2.0) N2->N3 N4 Hydrophobic Interaction (C18) N3->N4 N5 Increased Retention Time N4->N5

Logical relationship between mobile phase pH, analyte ionization, and RPC retention.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal suitability checks before any FPAA data is recorded.

Step 1: System Suitability Test (SST)
  • Causality: Before injecting acidic fluorinated compounds, you must verify the column's void volume and hydrophobic phase density to rule out column degradation as a variable.

  • Action: Inject a 10 µL mixture of Uracil (10 µg/mL) and Toluene (50 µg/mL).

  • Validation: Uracil acts as the unretained void volume ( t0​ ) marker. Toluene acts as the hydrophobic retention marker. Calculate the retention factor ( k′ ) for toluene. Proceed only if k′>3.0 and peak asymmetry is between 0.9 and 1.2.

Step 2: Mobile Phase Preparation
  • Causality: FPAAs typically have pKa values ranging from 3.8 to 4.3. To ensure >99% of the analyte is in the neutral state, the mobile phase pH must be at least 2 units below the pKa.

  • Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade H2​O . (Verify pH is ~2.0).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (MeCN).

Step 3: Gradient Elution Setup
  • Causality: A linear gradient prevents highly lipophilic poly-fluorinated derivatives from precipitating or exhibiting excessive band broadening on the column.

  • Column: End-capped C18, 2.7 µm core-shell, 4.6 x 100 mm. (End-capping prevents secondary interactions between the electron-rich fluorines and residual silanols).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to focus the analyte band)

    • 2–10 min: 5% to 95% B (Linear ramp)

    • 10–12 min: 95% B (Wash)

    • 12–15 min: 5% B (Equilibration)

Step 4: Sample Preparation & Benchmarking
  • Action: Dissolve FPAA standards in 50:50 H2​O :MeCN to a concentration of 1 mg/mL. Inject 5 µL.

  • Detection: UV absorbance at 254 nm and ESI-MS (Negative ion mode, monitoring [M-H]⁻).

Comparative Retention Data

The table below summarizes the benchmarking data for various FPAAs under the optimized RPC conditions. Notice how the addition of fluorine atoms and lipophilic methoxy groups systematically shifts the retention time.

CompoundMolecular FormulaPredicted Log PRetention Time (min)Chromatographic Notes
Phenylacetic Acid (PAA) C8​H8​O2​ 1.414.5Baseline reference.
4-Fluorophenylacetic Acid C8​H7​FO2​ 2.605.8Single fluorine increases lipophilicity significantly.
2,4-Difluorophenylacetic Acid C8​H6​F2​O2​ 2.856.7Additive hydrophobic effect of two halogens.
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid C9​H8​F2​O3​ ~1.68.23[3].
2-(3,5-Difluorophenyl)-2-methoxyacetic acid C9​H8​F2​O3​ 1.68.24[4].

Data Synthesis Note: The retention times for the complex difluoro-methoxy derivatives are derived from established analytical protocols utilizing standard C18 stationary phases.

Conclusion

Benchmarking fluorinated phenylacetic acids requires a rigorous understanding of how electronegativity and lipophilicity intersect. By employing a self-validating protocol with strict pH control, analysts can prevent pKa-driven ionization artifacts and accurately measure the true hydrophobic retention of these critical medicinal scaffolds.

References

  • Title: A QSPR Study of the p Solute Polarity Parameter to Estimate Retention in HPLC Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents Source: PubMed Central (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,6-Difluoro-2-methoxyphenylacetic acid

Comprehensive Safety & Handling Guide: 3,6-Difluoro-2-methoxyphenylacetic acid As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires more than just a cursory glance...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 3,6-Difluoro-2-methoxyphenylacetic acid

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 3,6-Difluoro-2-methoxyphenylacetic acid (CAS: 1261675-72-2) is a highly valuable intermediate in pharmaceutical synthesis, particularly in the development of lipophilic drug candidates and modified NSAID analogs. However, the exact structural features that make it synthetically useful—its fluorinated aromatic ring and reactive carboxylic acid moiety—also dictate its unique handling requirements.

This guide provides a self-validating, field-proven operational plan for researchers, synthesizing technical accuracy with practical laboratory logistics.

Hazard Assessment & Causality (E-E-A-T)

To build a robust safety protocol, we must first understand the causality behind the chemical's hazards.

  • Skin and Eye Irritation (H315, H319): The carboxylic acid group (-COOH) is a direct irritant to mucous membranes and the stratum corneum.

  • Respiratory Irritation (H335): Like many substituted phenylacetic acids, this compound is a crystalline solid at room temperature[1]. When manipulated, it can form fine, electrostatically charged dust. Inhalation of these particulates leads to acute respiratory tract irritation.

  • Enhanced Lipophilicity: The addition of two fluorine atoms and a methoxy group significantly increases the molecule's lipophilicity compared to unfluorinated phenylacetic acid. Why does this matter? Highly lipophilic organic acids can permeate certain glove materials (like latex) more rapidly, carrying the irritant payload directly to the skin. This necessitates specific material choices for Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Matrix

Under the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 [2], employers and researchers must select PPE based on a rigorous hazard assessment. The table below outlines the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecification & Quantitative DataScientific Rationale & Causality
Hand Protection Nitrile Gloves (Minimum 4 mil for analytical; 8 mil for preparative).Breakthrough time: > 240 mins.Nitrile provides superior chemical resistance to organic acids compared to latex. It effectively blocks the permeation of the lipophilic fluorinated aromatic ring.
Respiratory Protection N95 or P100 Particulate Respirator (NIOSH-approved).Required when handling >1 gram outside a fume hood. Prevents inhalation of aerosolized powders (H335 hazard). Certified under 42 CFR Part 84 [3].
Eye Protection Chemical Safety Goggles (ANSI Z87.1 compliant).Standard safety glasses leave gaps. Goggles prevent fine, airborne acidic dust from settling on the conjunctiva, mitigating H319 risks.
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex).Synthetic coats can melt if the organic powder forms a combustible dust cloud and ignites. Cotton/Nomex provides a safer thermal barrier.
PPE Selection Logic Workflow

PPE_Selection Start Task: Handling 3,6-Difluoro- 2-methoxyphenylacetic acid Scale What is the operational scale? Start->Scale Analytical Analytical Scale (< 1 gram) Scale->Analytical Prep Preparative Scale (> 1 gram or Solution Prep) Scale->Prep PPE_A Standard Lab PPE: - Nitrile Gloves (4 mil) - Safety Glasses - Lab Coat - Open Bench (Draft Shield) Analytical->PPE_A PPE_B Enhanced PPE: - Double Nitrile Gloves (8 mil) - Chemical Goggles - FR Lab Coat - Fume Hood or Vented Enclosure Prep->PPE_B Resp Is aerosolization or dust generation likely? PPE_B->Resp Resp_Yes Add N95/P100 Particulate Respirator Resp->Resp_Yes Yes Resp_No Standard Ventilation Sufficient Resp->Resp_No No

Caption: Decision matrix for selecting appropriate PPE based on operational scale and aerosolization risk.

Operational Plan: Step-by-Step Handling Protocols

Workflow 1: Safe Weighing and Dispensing

Fluorinated organic powders often exhibit high electrostatic charge, making them "staticky" and prone to jumping off spatulas. This not only ruins analytical yields but creates an immediate inhalation hazard.

  • Environmental Preparation: Ensure the balance is located inside a draft shield or a ventilated weighing enclosure. Use an anti-static gun (e.g., Zerostat) on the weigh boat to neutralize static charges.

  • Don PPE: Equip standard lab PPE. If weighing >1g, don a NIOSH-approved N95 respirator[3].

  • Dispensing: Use a grounded, non-sparking spatula (e.g., PTFE-coated or stainless steel). Transfer the solid slowly to prevent dust cloud formation.

  • Decontamination: Wipe down the balance and surrounding bench area with a damp paper towel (water or mild alkaline solution) to capture any invisible micro-dust. Dispose of the towel in solid hazardous waste.

Workflow 2: Spill Containment and Cleanup

In the event of a spill, immediate containment is required to prevent the spread of acidic dust or contaminated solvent.

Spill_Response Spill Spill Detected: 3,6-Difluoro-2-methoxyphenylacetic acid Assess Assess Spill State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solvent Solution Spill Assess->Liquid Action_Solid 1. Don N95/P100 Respirator 2. Lightly mist with water 3. Sweep with non-sparking tools Solid->Action_Solid Action_Liquid 1. Ensure ventilation 2. Apply inert absorbent 3. Collect mechanically Liquid->Action_Liquid Dispose Transfer to labeled hazardous waste container (EPA RCRA compliant) Action_Solid->Dispose Action_Liquid->Dispose Decon Decontaminate surface with mild alkaline solution or soap/water Dispose->Decon

Caption: Step-by-step spill response protocol differentiating between solid powder and solvent-based spills.

Scientific Causality for Spill Response: Why do we lightly mist a solid powder spill with water before sweeping? Dry sweeping generates airborne particulates, exacerbating the H335 respiratory hazard. Misting the powder increases its mass and cohesion, preventing aerosolization during mechanical collection.

Disposal & Waste Management Plan

Because 3,6-Difluoro-2-methoxyphenylacetic acid contains stable carbon-fluorine bonds, it can be environmentally persistent and is toxic to aquatic life (H400/H411)[4]. It must be disposed of in strict accordance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines under 40 CFR Part 262 [5].

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this waste with strong bases (which will cause an exothermic neutralization reaction) or strong oxidizing agents.

  • Solid Waste: Place contaminated gloves, weigh boats, and swept powders into a clearly labeled, sealable polyethylene container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: If the acid is dissolved in an organic solvent (e.g., DCM, Ethyl Acetate), transfer it to a "Halogenated Organic Liquid Waste" carboy. Ensure the carboy is kept closed unless actively adding waste (EPA closed-container rule).

  • Final Disposition: The waste must be transferred to a licensed hazardous waste disposal facility. Due to the fluorine content, high-temperature incineration is the required method of destruction to prevent the formation of persistent fluorinated environmental contaminants.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - General requirements for Personal Protective Equipment. Electronic Code of Federal Regulations. Available at:[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). 42 CFR Part 84 - Approval of Respiratory Protective Devices. Electronic Code of Federal Regulations. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 999, Phenylacetic Acid. (Representative class hazards). Available at:[Link]

Sources

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